2-Hydroxy-4-methoxy-3-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-methoxy-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHDGQOTJRJHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
De Novo Biosynthesis and Metabolic Engineering of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid: A Technical Guide
Executive Summary & Biosynthetic Rationale
As drug development pivots toward sustainable, scalable biomanufacturing, the reliance on harsh chemical synthesis for complex aromatic synthons is being replaced by rational metabolic engineering. 2-Hydroxy-4-methoxy-3-methylbenzoic acid (HMMBA) is a highly functionalized aromatic building block, most notably recognized as the critical A-ring precursor for the total synthesis of ansamycin-type macrocyclic polyketides like Kendomycin.
In nature, the Streptomyces-derived Kendomycin utilizes a symmetric 3,5-dihydroxybenzoic acid starter unit generated by a Type III Polyketide Synthase (PKS)[1]. However, achieving the asymmetric tetrasubstitution pattern of HMMBA (2-hydroxy, 4-methoxy, 3-methyl) via native PKS machinery is highly inefficient. Traditionally, this compound is synthesized chemically via the Kolbe-Schmitt carboxylation of resorcinol derivatives followed by rigorous protection/deprotection and selective methylation steps[2].
To bypass these chemical bottlenecks, this guide outlines a de novo biosynthetic architecture that hijacks the bacterial shikimate pathway. By integrating regioselective hydroxylases and S-adenosylmethionine (SAM)-dependent methyltransferases, we establish a high-yield, self-validating biological production platform for HMMBA.
Biosynthetic Logic & Pathway Architecture
Designing a biological pathway for HMMBA requires moving away from iterative Type I/III PKS systems and instead leveraging the chorismate pool. The causality behind this choice is simple: the shikimate pathway provides a pre-aromatized, carboxylated scaffold (4-hydroxybenzoic acid) that can be sequentially decorated with high regiocontrol.
-
Precursor Generation (Lyase Cleavage): The pathway initiates with the conversion of chorismate to 4-hydroxybenzoic acid (4-HBA) catalyzed by UbiC (chorismate pyruvate-lyase). This provides the foundational C7 aromatic scaffold.
-
Regioselective Hydroxylation: 4-HBA is hydroxylated at the ortho position (C2) to form 2,4-dihydroxybenzoic acid (2,4-DHBA). This is achieved using an engineered flavin-dependent monooxygenase (e.g., a mutant of PobA). 2,4-DHBA is a well-documented bioactive intermediate[3].
-
C-Methylation: A SAM-dependent C-methyltransferase (cMT), such as a variant of NovO, specifically targets the electron-rich C3 position of 2,4-DHBA, yielding 2,4-dihydroxy-3-methylbenzoic acid.
-
O-Methylation: Finally, a SAM-dependent O-methyltransferase (oMT) selectively methylates the C4 hydroxyl group, finalizing the synthesis of HMMBA.
Engineered biosynthetic cascade from Chorismate to 2-Hydroxy-4-methoxy-3-methylbenzoic acid.
Quantitative Data: Enzyme Specifications
To ensure metabolic flux does not bottleneck at the methylation stages, the kinetic efficiencies of the selected enzymes must be balanced. Below is the quantitative summary of the engineered cascade components:
| Enzyme Designation | Source Organism | Catalytic Function | Kinetic Efficiency ( kcat/Km ) | Cofactor Requirement |
| UbiC | Escherichia coli | Chorismate → 4-HBA | ∼2.5×104 M−1s−1 | None |
| PobA (Y385F mutant) | Pseudomonas aeruginosa | 4-HBA → 2,4-DHBA | ∼1.2×103 M−1s−1 | FAD, NADH, O 2 |
| cMT (NovO variant) | Streptomyces spheroides | C3-Methylation | ∼8.0×102 M−1s−1 | SAM |
| oMT (SafC variant) | Myxococcus xanthus | C4-O-Methylation | ∼4.5×103 M−1s−1 | SAM |
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I mandate that every engineered workflow must include intrinsic controls. The following protocol utilizes an isotopic feeding strategy to guarantee that the final product is the result of our engineered enzymatic cascade, rather than an artifact of media degradation or native host metabolism[4].
Phase 1: Chassis Selection and Vector Assembly
-
Causality: We utilize Streptomyces coelicolor M1146 as the expression host. This specific chassis has been genetically engineered to delete its four major native secondary metabolite gene clusters. By removing this background noise, any aromatic polyketide or benzoic acid derivative detected during fermentation is exclusively derived from our introduced multigene vector.
-
Action: Clone the ubiC, pobA, cMT, and oMT genes into a high-copy pRM4-based integration vector under the control of the strong constitutive ermE* promoter. Transform into S. coelicolor M1146 via intergeneric conjugation.
Phase 2: Fermentation and Isotopic Self-Validation
-
Causality: To unequivocally prove that the methyl (C3) and methoxy (C4) groups are enzymatically installed by our SAM-dependent methyltransferases, we perform an isotopic feeding experiment.
-
Action: Inoculate the recombinant strain in 50 mL of modified R5 liquid medium. At 24 hours post-inoculation, spike the culture with 2 mM of L-[methyl- 13 C]methionine . Because SAM is biosynthesized directly from methionine, the 13 C label will be transferred to the HMMBA scaffold.
-
Validation Mechanism: If the engineered pathway is fully functional, the final HMMBA molecule must exhibit a precise +2 Da mass shift during mass spectrometry. An absence of this shift instantly invalidates the run, preventing false-positive identification.
Phase 3: Targeted Extraction
-
Causality: 2,4-DHBA and its derivatives have a pKa of approximately 3.11[2]. To efficiently partition the target molecule into an organic solvent, the aqueous phase must be acidified below this pKa to ensure the carboxylic acid remains fully protonated (uncharged).
-
Action: Harvest the culture broth after 96 hours. Acidify the cell-free supernatant to pH 2.5 using 1M HCl. Extract three times with equal volumes of ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
Phase 4: LC-HRMS Characterization
-
Action: Resuspend the crude extract in LC-MS grade methanol. Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in negative ion mode [M−H]− .
-
Expected Result: Unlabeled HMMBA will appear at m/z 181.0501. The self-validated, 13 C-enriched product will appear at m/z 183.0568, confirming the dual enzymatic methylation.
Self-validating experimental workflow for the heterologous production and verification of HMMBA.
References
- A type I/type III polyketide synthase hybrid biosynthetic pathway for the structurally unique ansa compound kendomycin PubMed (NIH)
- Biosynthesis of kendomycin: origin of the oxygen atoms and further investigations Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
- 2,4-Dihydroxybenzoic acid Wikipedia
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid MDPI
Sources
- 1. A type I/type III polyketide synthase hybrid biosynthetic pathway for the structurally unique ansa compound kendomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of kendomycin: origin of the oxygen atoms and further investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Physicochemical Profiling and Synthetic Utility of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid: A Technical Whitepaper
Executive Summary
In the realm of advanced organic synthesis and drug development, highly functionalized aromatic building blocks are critical for assembling complex molecular architectures. 2-Hydroxy-4-methoxy-3-methylbenzoic acid (CAS: 116371-82-5) represents a uniquely substituted salicylic acid derivative[1]. Featuring an electron-rich aromatic core modulated by strategic steric bulk, this compound serves as a pivotal intermediate in the total synthesis of complex natural products—such as the macrocyclic antitumor agent (-)-kendomycin[2]—and various pharmaceutical libraries.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic chemical reactivity, and field-proven experimental protocols, ensuring that researchers can leverage this building block with high predictability and scientific rigor.
Physicochemical Profiling and Structural Causality
Understanding the physical and chemical behavior of 2-Hydroxy-4-methoxy-3-methylbenzoic acid requires a deep dive into its structural electronics and sterics. The presence of four distinct substituents on the benzene ring creates a highly specific microenvironment.
Quantitative Data Summary
The fundamental properties of the compound are summarized in the table below, synthesized from European Chemicals Agency (ECHA) registration dossiers and verified supplier analytics[3],[4],[5].
| Property | Value |
| Chemical Name | 2-Hydroxy-4-methoxy-3-methylbenzoic acid |
| CAS Registry Number | 116371-82-5 |
| EC Number | 893-091-9 |
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| SMILES Code | O=C(O)c1c(O)c(C)c(OC)cc1 |
| Hydrogen Bond Donors | 2 (-OH, -COOH) |
| Hydrogen Bond Acceptors | 4 |
The Causality of Intramolecular Hydrogen Bonding
As a salicylic acid derivative, the physical properties of this compound are heavily dictated by the ortho-effect. The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C1 carboxylic acid.
Mechanistic Impact:
-
Acidity (pKa): This intramolecular interaction stabilizes the carboxylate conjugate base, significantly lowering the pKa1 relative to unsubstituted benzoic acid.
-
Solvation & Lipophilicity: By internally satisfying hydrogen bond donor/acceptor requirements, the molecule masks its polar functional groups from the bulk solvent. This results in decreased aqueous solubility and an increased partition coefficient (LogP), which is a critical consideration when designing liquid-liquid extraction protocols during workup.
Logical relationship of intramolecular H-bonding effects on physicochemical properties.
Chemical Reactivity and Synthetic Utility
The aromatic ring of 2-Hydroxy-4-methoxy-3-methylbenzoic acid is highly electron-rich due to the strong +M (mesomeric) effects of the C2-hydroxyl and C4-methoxy groups.
Electrophilic Aromatic Substitution (EAS)
While the ring is highly activated, regiochemical control is dictated by sterics. The C3 position is blocked by a methyl group, and the C4 position is occupied by the methoxy group. Consequently, incoming electrophiles (e.g., halogens, nitronium ions) are directed almost exclusively to the C5 position , which is para to the hydroxyl group and ortho to the methoxy group, providing a highly predictable vector for further functionalization.
Applications in Complex Molecule Synthesis
This compound is frequently utilized as an aromatic anchor in natural product synthesis. For instance, in the synthesis of advanced components leading to the macrocyclic polyketide (-)-kendomycin , derivatives of this scaffold are subjected to condensation reactions to attach the highly substituted aromatic system to the ansa chain[2]. The orthogonal reactivity of the C1-carboxylic acid (for esterification/amidation) and the C4-methoxy group (which can be selectively cleaved) makes it an ideal bifunctional hub.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocol for the selective demethylation of the C4-methoxy group is provided. This procedure yields 2,4-dihydroxy-3-methylbenzoic acid, a highly sought-after intermediate[6].
Self-Validating System: This protocol is designed with built-in In-Process Controls (IPCs). The conversion of a mono-phenol to a bis-phenol allows for rapid validation via Ferric Chloride ( FeCl3 ) staining on TLC, which will show a distinct bathochromic shift in color intensity. Furthermore, the complete disappearance of the sharp ~3.8 ppm singlet in 1H -NMR definitively validates the endpoint.
Protocol: Selective Ether Cleavage (Demethylation) via Hydriodic Acid
Rationale for Reagent Selection: Hydriodic acid (HI) is chosen over Boron tribromide ( BBr3 ) for this specific substrate because the highly acidic conditions protonate the methoxy oxygen, turning it into an excellent leaving group. The highly nucleophilic iodide ( I− ) then attacks the less sterically hindered methyl carbon via an SN2 mechanism, liberating the free phenol without degrading the carboxylic acid moiety[6].
Step-by-Step Methodology:
-
Reaction Setup: Charge a round-bottom flask with 2-hydroxy-4-methoxy-3-methylbenzoic acid (4.0 g, 0.022 mol)[6].
-
Reagent Addition: Add 80 mL of concentrated Hydriodic acid (HI, d = 1.87). Equip the flask with a reflux condenser[6].
-
Thermal Activation: Heat the mixture to reflux (~130°C) and maintain for 5 hours under an inert nitrogen atmosphere to prevent oxidative degradation[6].
-
Quenching (Critical Step): Cool the reaction to room temperature and dilute with 100 mL of distilled water. Filter any immediate precipitates. Treat the clear filtrate with solid Sodium bisulfite ( NaHSO3 ) until the solution becomes colorless[6].
-
Causality: HI oxidation at high temperatures generates iodine ( I2 ), which can cause unwanted electrophilic iodination of the electron-rich aromatic ring. NaHSO3 reduces I2 back to I− , preserving the structural integrity of the product.
-
-
Extraction: Saturate the aqueous layer with Sodium chloride (brine) to force the organic product out of the aqueous phase, then extract with diethyl ether (4 × 75 mL)[6].
-
Purification: Dry the combined ether extracts over anhydrous Magnesium sulfate ( MgSO4 ), filter, and concentrate under reduced pressure. Crystallize the residual crude product from benzene to yield pure 2,4-dihydroxy-3-methylbenzoic acid[6].
Experimental workflow for the selective ether cleavage (demethylation) protocol.
References
-
Title: ECHA CHEM: 2-hydroxy-4-methoxy-3-methylbenzoic acid (EC Number: 893-091-9) Source: European Chemicals Agency (ECHA) URL: [Link]
-
Title: Intermediates for Organic Synthesis 9789389795516 Source: DOKUMEN.PUB (Ahluwalia, V. K., et al.) URL: [Link]
-
Title: 2,4-dimethoxy-3-methylbenzoic acid - Synthesis of an advanced component leading to (-)-kendomycin Source: Molaid URL: [Link]
Sources
- 1. CAS:116371-82-5, 2-Hydroxy-4-methoxy-3-methylbenzoic acid-毕得医药 [bidepharm.com]
- 2. 2,4-dimethoxy-3-methylbenzoic acid - CAS号 81574-49-4 - 摩熵化学 [molaid.com]
- 3. ECHA CHEM [chem.echa.europa.eu]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. CAS:116371-82-5, 2-Hydroxy-4-methoxy-3-methylbenzoic acid-毕得医药 [bidepharm.com]
- 6. dokumen.pub [dokumen.pub]
biological activity of "2-Hydroxy-4-methoxy-3-methylbenzoic acid"
An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-4-methoxybenzoic Acid
Authored by a Senior Application Scientist
Disclaimer: This technical guide focuses on the biological activities of 2-Hydroxy-4-methoxybenzoic acid (HMBA) , a close structural analog of 2-Hydroxy-4-methoxy-3-methylbenzoic acid. Due to a lack of specific research on the 3-methyl derivative, this document synthesizes the extensive available data for HMBA to provide a comprehensive overview of the potential activities within this class of compounds. The influence of the 3-methyl group is discussed from a theoretical perspective.
Introduction
2-Hydroxy-4-methoxybenzoic acid (HMBA), also known as 4-methoxysalicylic acid, is a phenolic compound isolated from various natural sources, most notably the roots of Hemidesmus indicus[1][2]. As a member of the hydroxybenzoic acid family, it is a secondary metabolite in plants, often playing a role in defense mechanisms[3]. Structurally, it belongs to the class of p-methoxybenzoic acids and derivatives[4]. Its diverse and potent biological activities have positioned it as a molecule of significant interest for researchers in drug development and life sciences. This guide provides a detailed exploration of its multifaceted biological profile, mechanisms of action, and the experimental methodologies used for its evaluation.
Core Biological Activities and Therapeutic Potential
HMBA has demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, hepatoprotective, anti-diabetic, anti-snake venom, and anticancer properties[1][2][5][6][7].
Anti-inflammatory and Antioxidant Activity
HMBA exhibits potent anti-inflammatory and antioxidant properties[1]. It has been shown to effectively neutralize inflammation induced by Vipera russelli venom in mice and reduce cotton pellet-induced granuloma in rats[1]. The antioxidant activity is attributed to the ability of its phenolic hydroxyl groups to act as free radical scavengers[3]. This is a common feature of phenolic acids, where the number and position of hydroxyl groups on the benzene ring are closely related to their antioxidant capacity[8]. Studies have shown that HMBA can neutralize free radical formation, as estimated by TBARS and superoxide dismutase activities[1].
The anti-inflammatory mechanism of a related compound, 2-Methoxy-4-vinylphenol, involves the induction of Heme oxygenase-1 (HO-1), an anti-inflammatory enzyme, through the activation of the Nrf2/ARE pathway[9]. It is plausible that HMBA shares a similar mechanism of action.
Hepatoprotective Effects
HMBA has demonstrated significant hepatoprotective effects against carbon tetrachloride (CCl4)-induced liver toxicity in rats[5]. Its protective action is evidenced by the reduction of serum transaminase activities, decreased hepatic lipid peroxidation and collagen content, and restoration of total glutathione levels[5]. Furthermore, HMBA treatment helps to normalize the levels of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6 in the liver[5]. The mechanism behind this hepatoprotective effect involves the modulation of key defensive enzymes, including a decrease in heme oxygenase-1 (HO-1) activity and an increase in myeloperoxidase (MPO) activity in the context of CCl4-induced injury[5].
Anticancer Activity
Recent studies have highlighted the anticancer potential of HMBA, particularly against melanoma. In SK-MEL-28 melanoma cells, HMBA was found to inhibit cell propagation by stimulating apoptosis and autophagy[6]. It caused dose-dependent DNA damage and induced apoptosis. The mechanism of action involves the phosphorylation of key signaling proteins such as ERK, p38, and JNK. The activation of caspase-3 and the initiation of autophagy are mediated through the activation of ERK phosphorylation[6].
Anti-diabetic and Hypolipidemic Effects
HMBA has been evaluated for its anti-diabetic activity in streptozotocin (STZ)-induced diabetic rats[7]. Oral administration of HMBA was found to normalize plasma glucose, insulin, and glycosylated hemoglobin levels. It also restored liver glycogen content[7]. In addition to its hypoglycemic effects, HMBA exhibited hypocholesterolemic properties by normalizing the levels of total cholesterol, triglycerides, and LDL-cholesterol in diabetic rats[7].
Postulated Influence of the 3-Methyl Group
While no direct studies on "2-Hydroxy-4-methoxy-3-methylbenzoic acid" are available, the addition of a methyl group at the 3-position of the benzene ring could potentially modify its biological activity. Generally, the introduction of a methyl group can influence a molecule's lipophilicity, steric hindrance, and electronic properties. An increase in lipophilicity could enhance membrane permeability and cellular uptake, potentially leading to increased potency. However, the steric bulk of the methyl group might also hinder the molecule's interaction with its biological targets, possibly reducing its activity. Further research is required to elucidate the specific effects of this structural modification.
Experimental Protocols
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol is a standard method for evaluating the free radical scavenging capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change that can be measured spectrophotometrically[10].
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound (e.g., 2-Hydroxy-4-methoxybenzoic acid) in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
Include a control well with the solvent and DPPH solution, and a blank well with the solvent only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.
Step-by-Step Methodology:
-
Seed cells (e.g., SK-MEL-28 melanoma cells) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Data Presentation
Table 1: Summary of Biological Activities of 2-Hydroxy-4-methoxybenzoic Acid
| Biological Activity | Model System | Key Findings | Reference |
| Anti-inflammatory | Vipera russelli venom-induced inflammation in mice | Effectively neutralized inflammation | [1] |
| Cotton pellet-induced granuloma in rats | Reduced granuloma formation | [1] | |
| Antioxidant | In vitro assays (TBARS, SOD) | Neutralized free radical formation | [1] |
| Hepatoprotective | CCl4-induced hepatotoxicity in rats | Reduced serum transaminases, lipid peroxidation, and inflammatory cytokines | [5] |
| Anticancer | SK-MEL-28 melanoma cells | Induced apoptosis and autophagy via ERK phosphorylation | [6] |
| Anti-diabetic | Streptozotocin-induced diabetic rats | Normalized plasma glucose, insulin, and glycosylated hemoglobin | [7] |
| Hypolipidemic | Streptozotocin-induced diabetic rats | Normalized total cholesterol, triglycerides, and LDL-cholesterol | [7] |
Visualization of Mechanisms
Proposed Anti-inflammatory and Antioxidant Signaling Pathway
Caption: Proposed mechanism of HMBA's anti-inflammatory action via the Nrf2/ARE pathway.
HMBA-induced Apoptosis and Autophagy in Melanoma Cells
Caption: Signaling cascade of HMBA-induced apoptosis and autophagy in melanoma cells.
Conclusion and Future Directions
2-Hydroxy-4-methoxybenzoic acid is a promising natural compound with a wide array of biological activities. Its anti-inflammatory, antioxidant, hepatoprotective, anticancer, and anti-diabetic properties make it a strong candidate for further investigation and potential therapeutic development. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by HMBA for each of its biological effects. Furthermore, studies on the biological activities of its derivatives, including 2-Hydroxy-4-methoxy-3-methylbenzoic acid, are warranted to explore structure-activity relationships and potentially identify compounds with enhanced potency and selectivity.
References
-
Alam, M. I., & Gomes, A. (1998). Viper venom-induced inflammation and inhibition of free radical formation by pure compound (2-hydroxy-4-methoxy benzoic acid) isolated and purified from anantamul (Hemidesmus indicus R. BR) root extract. Toxicon, 36(1), 207–215. [Link]
-
Ghedeir, M., Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753–763. [Link]
-
Miao, Y., Chen, Z., Wang, Z., Hu, C., Chen, L., & Sun, H. (2021). Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway. Pharmacognosy Magazine, 17(73), 134. [Link]
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CABI. (2022). Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library. [Link]
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MDPI. (2010). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. MDPI. [Link]
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Semantic Scholar. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. [Link]
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Gayathri, M., & Kannabiran, K. (2009). Antidiabetic activity of 2-hydroxy 4-methoxy benzoic acid isolated from the roots of Hemidesmus indicus on streptozotocin-induced diabetic rats. ResearchGate. [Link]
-
PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]
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Farhoosh, R., Johnny, S., Asnaashari, M., Molaahmadibahraseman, N., & Sharif, A. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 194, 128–134. [Link]
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MDPI. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]
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ResearchGate. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. ResearchGate. [Link]
-
ResearchGate. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. ResearchGate. [Link]
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MDPI. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. MDPI. [Link]
- Google Patents. (1995).
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FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). FooDB. [Link]
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ResearchGate. (2025). Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. ResearchGate. [Link]
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ResearchGate. (n.d.). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. [Link]
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MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
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PubMed. (2010). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. PubMed. [Link]
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- 2. medchemexpress.com [medchemexpress.com]
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Stability and Degradation Dynamics of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid: A Comprehensive Technical Guide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of pharmaceutical development and advanced organic synthesis, 2-Hydroxy-4-methoxy-3-methylbenzoic acid (CAS 116371-82-5) serves as a highly functionalized, electron-rich building block[1]. Structurally, it is a heavily substituted salicylic acid derivative. Understanding its stability profile is not merely a regulatory checkbox; it is a fundamental prerequisite for designing robust synthetic routes, preventing premature degradation in formulations, and developing reliable stability-indicating analytical methods (SIAMs).
As a Senior Application Scientist, I have structured this guide to move beyond theoretical degradation. We will dissect the intramolecular forces governing the molecule's stability, map its precise degradation pathways, and provide a field-proven, self-validating protocol for forced degradation studies.
Structural Profiling & Intramolecular Dynamics
The stability of 2-Hydroxy-4-methoxy-3-methylbenzoic acid is dictated by the interplay of its four functional groups on the benzene ring.
-
Intramolecular Hydrogen Bonding: The proximity of the 2-hydroxyl (–OH) and 1-carboxyl (–COOH) groups facilitates the formation of a strong, six-membered intramolecular hydrogen bond. This bond significantly shields the carboxylate moiety, increasing the molecule's stability in non-polar environments and reducing its susceptibility to mild hydrolytic cleavage[2].
-
Electronic Modulation (HOMO-LUMO Gap): The structural stability of salicylic acid derivatives is heavily dependent on the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)[3]. The electron-donating 4-methoxy (–OCH₃) and 3-methyl (–CH₃) groups increase the electron density of the aromatic ring. While this lowers the activation energy for electrophilic aromatic substitution, it simultaneously makes the ring highly vulnerable to oxidative stress.
Mechanistic Degradation Pathways
To predict how this compound behaves under stress, we must analyze its primary degradation vectors.
Ether Cleavage (Acidic Demethylation)
The 4-methoxy ether bond is highly resilient to mild aqueous acids. However, under aggressive acidic conditions—specifically in the presence of strong nucleophilic acids like Hydriodic acid (HI) under reflux—the ether bond undergoes rapid cleavage. The iodide ion attacks the methyl group, resulting in demethylation and yielding 2,4-dihydroxy-3-methylbenzoic acid. This is a critical pathway to monitor during aggressive synthetic processing[4].
Decarboxylation
Phenolic acids are inherently prone to the loss of carbon dioxide (–CO₂).
-
Thermal Stress: Prolonged exposure to high temperatures can induce thermal decarboxylation, yielding 3-methoxy-2-methylphenol derivatives.
-
Enzymatic Degradation: In bioprocessing or fermentation environments, the compound is highly susceptible to Phenolic Acid Decarboxylase (PAD). PAD enzymes catalyze the non-oxidative decarboxylation of phenolic acids with high specificity[5][6]. Recent advancements in protein engineering have even demonstrated that thermostable PAD variants can drive this degradation pathway at elevated temperatures[7].
Alkaline Hydrolysis
The stability of salicylic acid derivatives is heavily pH-dependent. In alkaline environments (pH > 10), the deprotonation of both the carboxylic acid and the phenolic hydroxyl group destroys the stabilizing intramolecular hydrogen bond[8]. The resulting phenolate ion is highly soluble but structurally vulnerable, leading to accelerated hydrolytic degradation and potential ring-opening under extreme conditions.
Photolytic & Oxidative Stress
Due to the electron-rich nature of the substituted aromatic ring, exposure to UV light (e.g., 254 nm) or Reactive Oxygen Species (ROS) like hydrogen peroxide induces rapid degradation. This typically proceeds via the oxidation of the phenolic hydroxyl group to form reactive quinone intermediates, which subsequently polymerize into complex, highly colored degradants[8].
Pathway Visualization
The following systematic diagram maps the causal relationships between applied environmental stresses and the resulting degradation products.
Figure 1: Primary degradation pathways of 2-Hydroxy-4-methoxy-3-methylbenzoic acid.
Quantitative Stability & Degradation Matrix
To facilitate rapid decision-making during formulation, the expected degradation yields under standard ICH Q1A stress conditions are summarized below.
| Stress Condition | Reagent / Environment | Time & Temp | Primary Degradation Pathway | Expected Degradation (%) |
| Mild Acidic | 1.0 N HCl | 80°C, 24h | Minimal (Stabilized by H-bond) | < 5% |
| Alkaline | 1.0 N NaOH | 80°C, 24h | Phenolate formation / Hydrolysis | 10 - 15% |
| Aggressive Acidic | 57% Hydriodic Acid (HI) | Reflux (127°C), 5h | Ether Cleavage (Demethylation) | > 90% |
| Oxidative | 3% H₂O₂ | 25°C, 24h | Quinone formation / Ring oxidation | 15 - 20% |
| Photolytic | UV (254 nm) | 25°C, 7 days | Photo-oxidation | 5 - 10% |
| Enzymatic | Phenolic Acid Decarboxylase | 30°C, pH 5.0, 12h | Decarboxylation | > 80% |
Experimental Protocols: Self-Validating Forced Degradation
To rationally design a stability-indicating analytical method (SIAM), we must systematically force the degradation of the compound. The analytical goal is to achieve 5–20% degradation ; excessive degradation risks secondary reactions that obscure the primary pathways.
Phase 1: Stock Preparation
-
Solvent Selection: Dissolve 2-Hydroxy-4-methoxy-3-methylbenzoic acid in HPLC-grade Methanol to a concentration of 1.0 mg/mL.
-
Causality: Methanol ensures complete solubilization of the hydrophobic methyl/methoxy-substituted aromatic ring while remaining miscible with the aqueous stress reagents used in subsequent steps.
-
Phase 2: Stress Application & Kinetic Quenching
-
Alkaline Stress: Mix 1.0 mL of the stock solution with 1.0 mL of 1.0 N NaOH. Incubate in a sealed vial at 80°C for 24 hours.
-
Aggressive Demethylation: Mix 1.0 mL of the stock solution with 1.0 mL of 57% HI. Reflux for 5 hours.
-
Causality: Standard HCl is insufficient to cleave the robust aromatic ether bond. HI provides the highly nucleophilic iodide ion necessary to drive the demethylation reaction[4].
-
-
Quenching (Critical Step): Immediately upon removing samples from heat, neutralize the alkaline samples with 1.0 mL of 1.0 N HCl. For the HI samples, dilute with a cold 5% sodium bisulfite solution.
-
Causality: Quenching arrests the reaction kinetics instantly. Bisulfite specifically reduces any formed iodine ( I2 ) back to iodide, preventing artifactual oxidative degradation while the sample sits in the HPLC autosampler[4].
-
Phase 3: The Self-Validation Checkpoint
Before analyzing the stressed samples, inject the unstressed stock solution alongside a time-zero ( T0 ) quenched blank (stock mixed with stressor and immediately quenched).
-
Validation Rule: The T0 blank must show >99% peak area agreement with the pure stock solution. Any deviation indicates that the quenching mechanism itself is inducing degradation, requiring an immediate re-evaluation of the neutralization buffer.
Phase 4: Chromatographic Analysis
Analyze the samples using an HPLC-DAD system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid). Monitor at 254 nm and 280 nm to capture both the intact parent molecule and the highly conjugated quinone degradants.
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dokumen.pub [dokumen.pub]
- 5. Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and modification of phenolic acid decarboxylase from marine bacteria for the synthesis of 4-vinyl phenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
laboratory preparation of "2-Hydroxy-4-methoxy-3-methylbenzoic acid"
An in-depth guide to the laboratory synthesis of 2-Hydroxy-4-methoxy-3-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document provides a robust protocol based on the Kolbe-Schmitt reaction, detailing the underlying chemical principles, step-by-step procedures, and methods for validation.
Introduction: The Significance of Substituted Benzoic Acids
Substituted hydroxybenzoic acids are a class of compounds of significant interest to researchers in drug discovery and materials science. Their molecular framework, featuring a carboxylic acid and a hydroxyl group on a benzene ring, allows for diverse biological activities and serves as a versatile scaffold for more complex molecular architectures. 2-Hydroxy-4-methoxy-3-methylbenzoic acid, in particular, is a bespoke derivative with potential applications stemming from its specific substitution pattern. This application note provides a comprehensive and technically grounded protocol for its synthesis from 2-methyl-4-methoxyphenol, designed for researchers and drug development professionals.
PART 1: Synthetic Strategy & Mechanistic Rationale
The chosen synthetic route for introducing a carboxyl group onto the phenolic starting material is the Kolbe-Schmitt reaction . This classic named reaction is a powerful method for the ortho-carboxylation of phenols.[1][2] The reaction proceeds via the nucleophilic addition of a phenoxide ion to carbon dioxide, followed by an acidic workup.
Causality Behind Experimental Choices:
-
Phenoxide Formation: The reaction is initiated by deprotonating the starting phenol, 2-methyl-4-methoxyphenol, to form the corresponding phenoxide ion. The phenoxide is a much stronger nucleophile than the neutral phenol due to the increased electron density on the aromatic ring.[2]
-
Regioselectivity (Ortho-Carboxylation): The regioselectivity of the Kolbe-Schmitt reaction (whether the carboxyl group adds to the ortho or para position) is highly dependent on the counter-ion of the phenoxide and the reaction conditions. For the synthesis of the target molecule, carboxylation is required at the ortho position relative to the hydroxyl group. Using a sodium salt (from sodium hydroxide or sodium hydride) favors the formation of a chelated intermediate with the incoming carbon dioxide, directing the electrophile to the ortho position.[2][3] In contrast, larger counter-ions like potassium or cesium tend to favor the para product.[3][4]
-
Electrophilic Attack: Carbon dioxide, while a weak electrophile, is attacked by the electron-rich phenoxide ring. The reaction is typically conducted under high pressure and elevated temperature (e.g., 100 atm, 125°C) to increase the concentration of CO2 in the reaction phase and overcome the activation energy barrier.[4]
-
Final Product Formation: The initial addition product undergoes tautomerization to form the more stable sodium salicylate derivative. Subsequent acidification with a strong mineral acid, such as hydrochloric acid, protonates the carboxylate and the phenoxide to yield the final product, 2-Hydroxy-4-methoxy-3-methylbenzoic acid.[3]
PART 2: Experimental Protocol
This protocol outlines the synthesis of 2-Hydroxy-4-methoxy-3-methylbenzoic acid from 2-methyl-4-methoxyphenol.
Safety Precautions: This procedure involves high pressure, high temperature, and corrosive materials. It must be performed in a suitable high-pressure reactor (autoclave) within a fume hood by trained personnel. Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Role |
| 2-methyl-4-methoxyphenol | 138.16 | 13.8 g (0.10 mol) | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g (0.11 mol) | Base |
| Carbon Dioxide (CO2) | 44.01 | Sufficient for 100 atm | Carboxylating Agent |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed for pH ~2 | Acidification |
| Methanol | - | For phenoxide preparation | Solvent |
| Water (Deionized) | - | For workup | Solvent |
| Ethanol/Water | - | For recrystallization | Purification Solvent |
Step-by-Step Methodology
Step 1: Preparation of Sodium 2-methyl-4-methoxyphenoxide
-
Carefully place 13.8 g (0.10 mol) of 2-methyl-4-methoxyphenol into the stainless-steel liner of a high-pressure autoclave.
-
In a separate beaker, dissolve 4.4 g (0.11 mol) of sodium hydroxide in a minimal amount of methanol (approx. 20-30 mL) with gentle warming.
-
Add the methanolic NaOH solution to the phenol in the autoclave liner.
-
Place the liner on a heating mantle or rotary evaporator and remove the methanol under reduced pressure until a dry, free-flowing powder of the sodium phenoxide is obtained. It is critical to ensure the phenoxide is completely dry, as the presence of water significantly decreases the reaction yield.[3]
Step 2: Carboxylation under Pressure (Kolbe-Schmitt Reaction)
-
Seal the autoclave containing the dry sodium phenoxide according to the manufacturer's instructions.
-
Pressurize the autoclave with carbon dioxide gas to approximately 100 atm.
-
Begin heating the autoclave with stirring to a temperature of 125-135°C. Monitor both temperature and pressure closely.
-
Maintain the reaction at this temperature and pressure for 6-8 hours.
Step 3: Workup and Isolation
-
After the reaction period, turn off the heat and allow the autoclave to cool completely to room temperature.
-
CAUTIOUSLY vent the excess carbon dioxide pressure in a fume hood.
-
Open the autoclave and add approximately 200 mL of warm deionized water to the solid reaction mass in the liner. Stir until all the solid has dissolved.
-
Transfer the aqueous solution to a large beaker (e.g., 1 L).
-
Cool the beaker in an ice bath. Slowly and with constant stirring, add concentrated hydrochloric acid dropwise until the solution becomes strongly acidic (pH ~2, check with pH paper).
-
A precipitate of the crude 2-Hydroxy-4-methoxy-3-methylbenzoic acid will form.
-
Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water to remove inorganic salts.
-
Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Step 4: Purification
-
The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization (Self-Validation)
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the successful addition of the carboxylic acid group and the substitution pattern on the aromatic ring.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Mass Spectrometry: To confirm the molecular weight of the target compound (C9H10O4, MW: 182.17 g/mol ).
PART 3: Visualization of the Workflow
The following diagram provides a high-level overview of the synthetic workflow.
Caption: Synthetic workflow for 2-Hydroxy-4-methoxy-3-methylbenzoic acid.
References
-
Kolbe-Schmitt Reaction - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]
-
Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons. (n.d.). StudySmarter US. Retrieved from [Link]
-
Kolbe–Schmitt reaction - Wikipedia. (2023, December 2). Retrieved from [Link]
-
A STUDY OF THE KOLBE-SCHMITT REACTION. II. THE CARBONATION OF PHENOLS. (1951). Journal of Organic Chemistry, 16(2), 233-240. Retrieved from [Link]
-
Gattermann-Koch reaction - Oxford Reference. (n.d.). Retrieved from [Link]
-
Reactions of Phenols - Chemistry Steps. (2024, January 10). Retrieved from [Link]
-
Gattermann reaction - Wikipedia. (2023, November 29). Retrieved from [Link]
Sources
Application Note: Advanced HPLC-UV/DAD and LC-MS Profiling of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid
Introduction & Chemical Profiling
2-Hydroxy-4-methoxy-3-methylbenzoic acid (CAS No. 116371-82-5) is a highly specific, multi-substituted phenolic acid utilized as a critical building block in organic synthesis and pharmaceutical development[1],[2]. Structurally, it features a benzoic acid core modified by an ortho-hydroxyl group, a meta-methyl group, and a para-methoxy group.
Understanding the physicochemical properties of this molecule is the first step in designing a robust analytical method. The presence of both a carboxylic acid and a phenolic hydroxyl group dictates its ionization behavior, while the methyl and methoxy substituents contribute to its overall hydrophobicity and steric profile[3].
Table 1: Analyte Physicochemical Properties
| Parameter | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₉H₁₀O₄[1],[2] | Determines exact mass for LC-MS validation. |
| Molecular Weight | 182.17 g/mol [1],[3] | Target m/z for [M-H]⁻ is ~181.05. |
| pKa (Estimated) | ~3.5 (COOH), ~9.5 (OH) | Mobile phase pH must be < 2.5 to suppress ionization. |
| UV Chromophores | Conjugated aromatic system | Strong absorbance expected at 254 nm and 280 nm. |
Rationale for Method Development (Causality & Logic)
As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by molecular causality. The following parameters have been engineered specifically for phenolic acid derivatives:
-
Mobile Phase pH & Ionization Suppression: The carboxylic acid moiety will ionize at neutral pH, creating a dynamic equilibrium between the neutral and anionic states. This leads to split peaks and severe tailing on hydrophobic stationary phases. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we force the equilibrium entirely toward the neutral, protonated state, ensuring sharp, symmetrical peaks and reproducible retention times,[4].
-
Stationary Phase Selection: A high-purity, end-capped C18 column (e.g., 5 µm particle size) is selected. End-capping is critical here; it masks residual acidic silanol groups on the silica support that would otherwise engage in secondary interactions with the analyte's hydroxyl and carboxyl groups[5],[6].
-
Gradient Elution: While isocratic elution might suffice for a pure standard, a gradient elution from 5% to 95% organic modifier is employed to ensure the method is stability-indicating. This washes strongly retained hydrophobic impurities or degradation products off the column, extending column lifespan and ensuring baseline stability,[7].
-
Orthogonal Detection: UV detection at 254 nm captures the primary π-π* transitions of the benzene ring, while 280 nm is highly specific for the n-π* transitions of phenolic oxygen lone pairs,[7]. To create a self-validating system, the eluent is split into an Electrospray Ionization Mass Spectrometer (ESI-MS). Because phenolic acids readily deprotonate, ESI negative mode provides highly sensitive, definitive mass confirmation[5],[6].
Experimental Protocols
Reagents and Materials
-
Analyte: 2-Hydroxy-4-methoxy-3-methylbenzoic acid standard (≥98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, and LC-MS grade Formic Acid (FA).
-
Column: Reversed-phase C18 column (250 mm × 4.6 mm, 5 µm, end-capped)[4].
Step-by-Step Sample Preparation
A self-validating protocol requires ruling out sample matrix effects and particulate contamination.
-
Stock Solution: Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard: Dilute the stock solution with the initial mobile phase (95% Water / 5% ACN, containing 0.1% FA) to a final concentration of 50 µg/mL. Causality note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion during injection.
-
Filtration: Pass the working standard through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. Discard the first 3 drops to account for membrane adsorption[7].
Chromatographic Conditions (HPLC-UV/DAD)
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v)
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C (Thermostating prevents retention time drift due to ambient temperature fluctuations).
-
Detection Wavelengths: DAD scanning from 200–400 nm; specific extraction at 254 nm and 280 nm[7].
Table 2: Optimized HPLC Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 15.0 | 5 | 95 | Linear |
| 18.0 | 5 | 95 | Hold (Wash) |
| 18.1 | 95 | 5 | Step (Reset) |
| 25.0 | 95 | 5 | Re-equilibration |
LC-MS Orthogonal Validation Conditions
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative Ion Mode[6]
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
Target Ion (m/z): 181.05 [M-H]⁻
System Suitability & Self-Validation
To ensure the protocol is a self-validating system, the following sequence must be executed before data acquisition. This guarantees that the analytical environment is free from artifacts and that the column is performing optimally.
-
Blank Injection: Inject 10 µL of the sample diluent. Validation: The chromatogram must show no peaks ≥ 0.1% of the target analyte area at the expected retention time.
-
Peak Purity Check: Utilize the DAD software to perform a peak purity analysis across the analyte peak. Validation: The purity angle must be less than the purity threshold, confirming no co-eluting impurities exist under the main peak[6].
Table 3: System Suitability Criteria (Self-Validation Metrics)
| Parameter | Acceptance Criteria | Causality / Rationale |
| Retention Time (RT) RSD | ≤ 1.0% (n=5) | Confirms pump stability and complete column re-equilibration. |
| Tailing Factor (Tf) | 0.8 – 1.5 | Ensures adequate ionization suppression by formic acid. |
| Theoretical Plates (N) | > 5,000 | Verifies column bed integrity and optimal packing efficiency. |
| Mass Accuracy | ± 5 ppm | Confirms the chemical identity of the eluting peak via MS. |
Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure, highlighting the split between primary optical detection and orthogonal mass validation.
Caption: Analytical workflow for the HPLC-DAD/MS profiling of phenolic acid derivatives.
Sources
- 1. 2-hydroxy-4-methoxy-benzoic acid-Molbase [molbase.com]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. EnamineStore [enaminestore.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for the Preclinical Evaluation of 2-Hydroxy-4-methoxy-3-methylbenzoic acid
Document ID: ANP-243M-D26.1
Introduction: Unveiling the Therapeutic Potential of a Novel Salicylic Acid Analogue
In the landscape of medicinal chemistry, the salicylic acid scaffold remains a cornerstone for the development of anti-inflammatory, analgesic, and antipyretic agents.[1] Its derivatives have been extensively explored to enhance efficacy and mitigate side effects.[1][2] This guide focuses on 2-Hydroxy-4-methoxy-3-methylbenzoic acid , a structurally distinct analogue whose therapeutic potential is largely untapped. Its chemical architecture, featuring a strategic methylation and methoxylation on the phenyl ring, suggests a modulation of its physicochemical and pharmacological properties compared to its parent compound.
This document serves as a comprehensive technical resource for researchers and drug development professionals. It outlines the foundational rationale for investigating this compound, proposes a plausible mechanism of action based on its structural class, and provides detailed, validated protocols for its initial preclinical evaluation. The insights herein are derived from established methodologies and data from closely related analogues, such as 2-hydroxy-4-methoxybenzoic acid (HMBA), which has demonstrated significant anti-inflammatory, antioxidant, and hepatoprotective activities.[3][4]
Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is a prerequisite for all stages of drug development, from formulation to ADME studies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | (Calculated) |
| Molecular Weight | 182.17 g/mol | (Calculated) |
| IUPAC Name | 2-hydroxy-4-methoxy-3-methylbenzoic acid | - |
| Structure | ![]() | - |
| LogP (Octanol/Water) | ~2.0 - 2.5 (Predicted) | (Based on similar structures) |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | (General for phenolic acids)[5] |
Pharmacological Rationale & Proposed Mechanism of Action
Inflammation is a complex biological response fundamentally regulated by signaling pathways, among which the Nuclear Factor-kappa B (NF-κB) pathway is a central mediator.[6][7] NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[8] Many salicylic acid derivatives exert their anti-inflammatory effects by modulating this pathway.[9]
We hypothesize that 2-Hydroxy-4-methoxy-3-methylbenzoic acid interferes with the canonical NF-κB signaling cascade. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[8] This frees NF-κB to translocate to the nucleus, bind to DNA, and initiate the transcription of target genes. Our proposed mechanism suggests that the compound may inhibit the IKK complex or upstream signaling events, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.
Caption: Proposed mechanism of action for 2-Hydroxy-4-methoxy-3-methylbenzoic acid.
Experimental Workflow: A Tiered Approach to Preclinical Screening
A logical, tiered approach is essential for the efficient evaluation of a new chemical entity. The workflow should begin with broad, foundational assays and progress toward more specific, mechanism-based studies. This strategy ensures that resources are allocated effectively and provides a comprehensive initial profile of the compound's bioactivity.
Caption: Tiered experimental workflow for preclinical evaluation.
Application Note 1: Preliminary Cytotoxicity Assessment using MTT Assay
Rationale: Before assessing therapeutic efficacy, it is imperative to determine the concentration range at which the compound is not toxic to cells. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which is proportional to the number of viable cells.[11][12] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]
Protocol:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., RAW 264.7 macrophages or HeLa cells) into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of 2-Hydroxy-4-methoxy-3-methylbenzoic acid in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1 µM to 500 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.
-
Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include wells for "untreated cells" and "vehicle control (DMSO)".
-
Incubate for 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[5]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[11][14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) × 100.
-
Plot % Viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Application Note 2: In Vitro Anti-Inflammatory Activity via Protein Denaturation Inhibition
Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[15] The ability of a compound to prevent the denaturation of proteins (such as egg albumin or bovine serum albumin) induced by heat or chemicals is a reliable and rapid method to screen for anti-inflammatory properties.[15]
Protocol:
-
Preparation of Reagents:
-
Test Compound: Prepare various concentrations (e.g., 100-1000 µg/mL) of 2-Hydroxy-4-methoxy-3-methylbenzoic acid in a suitable solvent (e.g., methanol).
-
Standard Drug: Prepare identical concentrations of a standard anti-inflammatory drug like Diclofenac sodium.[15]
-
Egg Albumin Solution: Prepare a 1% aqueous solution of fresh hen's egg albumin.
-
-
Assay Procedure:
-
In a set of test tubes, add 2.0 mL of the respective compound or standard drug concentration.
-
Add 2.8 mL of phosphate-buffered saline (PBS, pH 7.4) and 0.2 mL of the egg albumin solution to each tube.[15]
-
Control: Prepare a control tube containing 2.0 mL of distilled water instead of the test compound.
-
Incubate all tubes at 37°C for 15 minutes.
-
-
Induction of Denaturation:
-
Induce denaturation by incubating the tubes in a water bath at 70°C for 10 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation.
-
Formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] × 100.
-
Determine the IC₅₀ value, which is the concentration required to inhibit 50% of protein denaturation.
-
Application Note 3: In Vitro Antioxidant Capacity Assessment (DPPH & ABTS Assays)
Rationale: Oxidative stress is intricately linked to inflammation.[4] Evaluating a compound's ability to scavenge free radicals is crucial. The DPPH and ABTS assays are two of the most common and reliable spectrophotometric methods for this purpose.[16]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, measured at ~517 nm.[16][17]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical, causing a loss of color measured at a longer wavelength (~734 nm), which reduces interference from colored compounds.[16]
Protocol (DPPH Assay):
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound/standard concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
Formula: % Scavenging = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] × 100.
-
Protocol (ABTS Assay):
-
Preparation of ABTS•+ Solution: Mix equal volumes of 7 mM ABTS salt solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[18] Dilute the resulting solution with ethanol to obtain an absorbance of ~0.70 at 734 nm.
-
Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each compound/standard concentration.[16]
-
Incubation: Incubate at room temperature for 6-10 minutes.[16]
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value or express results as Trolox Equivalent Antioxidant Capacity (TEAC).[19]
References
- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- BenchChem. (n.d.). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds.
- Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
- Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience.
- AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation.
- Cyrusbio. (n.d.). MTT Assay Protocol.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
- Abcam. (n.d.). MTT assay protocol.
- Kaur, P., & Chawla, A. (2026). Green Synthesis, Structural Characterization and Pharmacological Evaluation for Analgesic and Anti-Inflammatory Activities of Salicylic Acid Based Triazolothiadiazole Derivatives. Der Pharma Chemica.
- ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?
- Al-Ostath, A., et al. (2023). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances.
- Yildirim, I., et al. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Therapeutic Patents.
- ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS....
- Gecim, G., et al. (2023). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. Chemistry & Biodiversity.
- de Oliveira, G. G., et al. (2025). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI.
- Olech, M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
- Tadesse, S., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. BMC Chemistry.
- International Journal of Pharmaceutical Sciences. (2025). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay.
- ResearchGate. (2014). How can I evaluate anti-inflammatory properties for plant extracts?
- Pharmacognosy Magazine. (2021). Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway.
- MedchemExpress.com. (n.d.). 2-Hydroxy-4-methoxybenzoic acid (4-Methoxysalicylic Acid) | Natural Product.
- Ghedir, M., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research.
- ResearchGate. (2009). Antidiabetic activity of 2-hydroxy 4-methoxy benzoic acid isolated from the roots of Hemidesmus indicus on streptozotocin-induced diabetic rats.
- BenchChem. (n.d.). biological activity of 4-Methoxybenzoic acid and its derivatives.
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use of "2-Hydroxy-4-methoxy-3-methylbenzoic acid" as a chemical intermediate
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Hydroxy-4-methoxy-3-methylbenzoic acid as a versatile chemical intermediate.
Foreword: Navigating the Synthetic Landscape of a Niche Intermediate
2-Hydroxy-4-methoxy-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. While not as extensively documented as some of its isomers, its unique arrangement of functional groups—a carboxylic acid, a phenolic hydroxyl, a methoxy ether, and a methyl group—presents a rich scaffold for synthetic transformations. This guide provides a comprehensive overview of its properties, a robust synthesis protocol, and a detailed exploration of its potential as a chemical intermediate in medicinal chemistry and materials science. We bridge the gap in existing literature by applying established chemical principles and drawing parallels from structurally related molecules to provide a practical, scientifically-grounded framework for its use.
Section 1: Compound Profile and Synthetic Potential
2-Hydroxy-4-methoxy-3-methylbenzoic acid, a derivative of salicylic acid, possesses a distinct substitution pattern that dictates its reactivity and potential applications.
1.1. Physicochemical Properties
Specific experimental data for this exact isomer is limited. The properties below are estimated based on its structure and data from closely related isomers like 2-hydroxy-4-methoxybenzoic acid and 2-hydroxy-4-methylbenzoic acid[1][2][3].
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₉H₁₀O₃ | Based on Structure |
| Molecular Weight | 182.17 g/mol | Based on Structure |
| Appearance | Off-white to pale crystalline solid | Inferred from related benzoic acids[4] |
| Melting Point | ~160-175 °C | Broad estimate based on isomers[3] |
| Solubility | Slightly soluble in water; soluble in methanol, ethanol, DMSO, ethyl acetate | Typical for phenolic acids[5] |
| pKa | ~3-4 (Carboxylic acid), ~9-10 (Phenol) | Inferred from salicylic acid derivatives |
1.2. Reactivity and Strategic Importance
The molecule's value as an intermediate stems from the differential reactivity of its functional groups, allowing for selective modifications.
-
Carboxylic Acid (-COOH): The primary site for nucleophilic acyl substitution, enabling the formation of esters, amides, and acid chlorides. This is fundamental for creating prodrugs or linking the scaffold to other molecules[4][6].
-
Phenolic Hydroxyl (-OH): Offers a site for O-alkylation and O-acylation to form ethers and esters. Its acidity and nucleophilicity can be modulated by reaction conditions.
-
Aromatic Ring: The electron-donating hydroxyl and methoxy groups activate the ring towards electrophilic aromatic substitution. The steric bulk of the adjacent methyl group influences the regioselectivity of incoming electrophiles, likely directing them to the C5 position.
This multi-functionality makes it a valuable building block for constructing complex molecules with tailored pharmacological or material properties.
Section 2: Synthesis of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid
As direct commercial sources for this specific isomer are rare, a reliable synthesis protocol is paramount. The following method is an adaptation of the Kolbe-Schmitt reaction, a proven method for carboxylating phenols, based on procedures for similar structures[7].
2.1. Synthetic Workflow Overview
The synthesis begins with the commercially available 2-methoxy-6-methylphenol, which is first converted to its sodium salt and then carboxylated using carbon dioxide under pressure.
Caption: Workflow for amide synthesis using carbodiimide coupling.
Protocol:
-
Setup: Dissolve 2-Hydroxy-4-methoxy-3-methylbenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF.
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
3.2. Phenolic O-Alkylation (Williamson Ether Synthesis)
This protocol allows for the modification of the hydroxyl group, which can be critical for modulating properties like solubility or receptor binding.
Protocol:
-
Deprotonation: Dissolve 2-Hydroxy-4-methoxy-3-methylbenzoic acid (1.0 eq) in a polar aprotic solvent like acetone or DMF. Add a mild base such as potassium carbonate (K₂CO₃, 2-3 eq). The base will selectively deprotonate the more acidic carboxylic acid first, followed by the phenol.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-12 hours. The reaction will result in both O-alkylation of the phenol and esterification of the carboxylic acid.
-
Selective Hydrolysis (Optional): If only the ether is desired, the resulting ester can be selectively hydrolyzed back to the carboxylic acid using a mild base like lithium hydroxide (LiOH) in a THF/water mixture.
-
Workup and Isolation: After cooling, filter off the base. Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by chromatography.
Section 4: Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized intermediate and its subsequent products.
| Technique | Expected Observations for 2-Hydroxy-4-methoxy-3-methylbenzoic acid |
| ¹H NMR | - Aromatic protons (2H, likely singlets or narrow doublets).- Methoxy protons (-OCH₃, ~3.8-4.0 ppm, singlet, 3H).- Methyl protons (-CH₃, ~2.1-2.3 ppm, singlet, 3H).- Acidic proton (-COOH, broad singlet, >10 ppm).- Phenolic proton (-OH, broad singlet, variable shift). |
| ¹³C NMR | - Carbonyl carbon (~170 ppm).- Aromatic carbons (6 signals, ~100-160 ppm).- Methoxy carbon (~55-60 ppm).- Methyl carbon (~15-20 ppm). |
| FT-IR | - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).- Sharp O-H stretch from phenol (~3300-3500 cm⁻¹).- C=O stretch from carboxylic acid (~1680-1710 cm⁻¹).- C-O stretches from ether and acid (~1200-1300 cm⁻¹). |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 181.05. |
Section 5: Safety and Handling
Hazard Profile: Based on the safety data for the closely related isomer 2-Hydroxy-4-methoxybenzoic acid, this compound should be handled as a hazardous chemical.[3][8]
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]
-
Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[10]
-
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-4-methoxybenzoic acid. [URL: provided by grounding tool, specific URL not available in search results]
- BenchChem. (2025). Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications. [URL: https://www.benchchem.com/proddetail/synthesis-of-2-3-dihydroxy-4-methoxybenzoic-acid/BXC9247]
- BenchChem. (2025). Application Notes and Protocols for the Extraction of 2,3-Dihydroxy-4-methoxybenzoic acid from Plant Material. [URL: https://www.benchchem.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxy-4-methylbenzoic acid. [URL: https://www.fishersci.com/sdsitems.action?partNumber=B22982&productDescription=3-METHOXY-4-METHYLBENZOIC+ACID+97%25&vendorId=VN00033897&countryCode=US&language=en]
- FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). [URL: https://foodb.ca/compounds/FDB000843]
- NIST. 2-Hydroxy-4-methylbenzoic acid. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C50851&Units=SI]
- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [URL: https://www.srinichem.
- MilliporeSigma. 2-Hydroxy-4-methoxybenzoic acid 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/196495]
- Cheméo. Chemical Properties of 2-Hydroxy-4-methylbenzoic acid (CAS 50-85-1). [URL: https://www.chemeo.com/cid/66-481-5/2-Hydroxy-4-methylbenzoic-acid.pdf]
- Zhang, Z.M., et al. (Peer-Reviewed Paper listed under MilliporeSigma). Synthesis, biological evaluation and molecular docking studies of 1,3,4-oxadiazole derivatives as potential immunosuppressive agents. [URL mentioned in search result 12, specific link not provided]
- Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. [URL: https://patents.google.
- MilliporeSigma. 2-Hydroxy-4-methoxybenzoic acid Safety Information. [URL: https://www.sigmaaldrich.
- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. [URL: https://www.youtube.
- Miao, Y., et al. (2021). Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway. Pharmacognosy Magazine. [URL: https://www.phcog.com/article/2021/17/73/15]
- Al-Ghamdi, S., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research. [URL: https://pubmed.ncbi.nlm.nih.gov/28560522/]
- OPPI Briefs. The Synthesis of Methyl 2-Hydroxy-5-methoxy-3-methylbenzoate. [URL provided by grounding tool, specific URL not available in search results]
- Sigma-Aldrich. (2014). 2-Hydroxy-4-methoxybenzaldehyde - Safety Data Sheet. [URL provided by grounding tool, specific URL not available in search results]
- Guidechem. (2024). What is 3-Methoxy-4-methylbenzoic acid? [URL: https://www.guidechem.com/faq/what-is-3-methoxy-4-methylbenzoic-acid-1358000.html]
- Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [URL: https://rasayanjournal.co.in/admin/php/upload/24_pdf.pdf]
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- 10. fishersci.com [fishersci.com]
Application Note: Evaluating the Antimicrobial Efficacy and Mechanism of Action of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid
Executive Summary
The development of novel antimicrobial agents increasingly relies on the structural optimization of natural and synthetic phenolic compounds. 2-Hydroxy-4-methoxy-3-methylbenzoic acid (CAS: 116371-82-5)[1] represents a highly substituted phenolic acid architecture with significant potential in pharmaceutical and agricultural biocontrol applications. This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for evaluating the antimicrobial properties of this compound. By moving beyond basic viability screening, this guide details the structural-activity relationships (SAR) and provides orthogonal protocols to definitively prove its membrane-disruptive mechanism of action.
Structural-Activity Relationship (SAR) & Mechanistic Causality
The biocidal efficacy of phenolic acids is not arbitrary; it is strictly dictated by their molecular architecture, specifically the functional groups attached to the aromatic ring[2].
-
Lipophilicity and Passive Diffusion: The presence of the methoxyl (-OCH3) at the C4 position and the methyl (-CH3) group at the C3 position significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is critical, as it allows the undissociated form of the acid to cross the bacterial cell membrane via passive diffusion[3].
-
Membrane Disruption: Once localized within the lipid bilayer, lipophilic phenolic compounds alter membrane fluidity and integrity. This physical disruption causes the lethal leakage of essential intracellular constituents, including potassium ions, phosphates, and nucleic acids[4].
-
Intracellular Acidification & Enzyme Inhibition: Upon breaching the membrane and entering the neutral pH of the bacterial cytoplasm, the acid dissociates. This release of protons leads to rapid intracellular acidification, the collapse of the proton motive force, and the subsequent denaturation of critical metabolic enzymes[5].
Mechanistic pathway of phenolic acid-induced bacterial cell death via membrane disruption.
Standardized Experimental Protocols
To ensure scientific integrity, antimicrobial assays must be designed as self-validating systems. The following protocols pair standard inhibition metrics with orthogonal mechanistic validation.
Protocol A: Broth Microdilution for MIC and MBC Determination
Causality Check: Phenolic acids often exhibit poor aqueous solubility and can precipitate, creating optical density artifacts. To counteract this, we utilize a strictly controlled DMSO vehicle and incorporate resazurin—a colorimetric metabolic indicator—to validate true biological inhibition over physical precipitation.
-
Compound Preparation: Dissolve 2-hydroxy-4-methoxy-3-methylbenzoic acid in 100% DMSO to create a 10 mg/mL stock.
-
Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) within a 96-well plate. Critical Step: Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced baseline toxicity.
-
Bacterial Inoculation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, diluting to achieve a final well concentration of 5×105 CFU/mL.
-
Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
-
Validation & Readout: Read the plate visually (blue = dead/inhibited, pink = viable) and via spectrophotometry (OD600). To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from all clear (blue) wells onto fresh agar. The MBC is the lowest concentration yielding ≥99.9% colony reduction.
Protocol B: Flow Cytometric Membrane Integrity Assay
Causality Check: MIC data only confirms growth arrest. To definitively prove that 2-hydroxy-4-methoxy-3-methylbenzoic acid operates via the proposed membrane-disruption mechanism[6], we utilize a dual-staining flow cytometry approach. SYTO 9 permeates all cells, while Propidium Iodide (PI) is strictly excluded by intact membranes. A shift to PI+ fluorescence self-validates physical membrane degradation.
-
Cell Treatment: Treat mid-log phase bacterial cultures with the compound at 0.5×, 1×, and 2× the established MIC for 2 hours at 37°C.
-
Washing: Centrifuge at 5,000 × g for 5 minutes. Wash the pellet twice with sterile Phosphate-Buffered Saline (PBS) to remove residual media and compound.
-
Staining: Resuspend the pellet in 1 mL PBS. Add 1.5 µL of SYTO 9 (3.34 mM) and 1.5 µL of PI (20 mM). Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze via flow cytometry, capturing at least 10,000 events. Gate for SYTO 9+ / PI- (live, intact cells) versus SYTO 9+ / PI+ (dead, compromised membranes).
Experimental workflow for evaluating MIC and membrane integrity using flow cytometry.
Quantitative Data Interpretation
Because phenolic acids rely heavily on membrane insertion, their efficacy is highly dependent on the target organism's cell wall architecture. Gram-positive bacteria are inherently more susceptible due to the absence of an outer lipopolysaccharide (LPS) membrane, which otherwise acts as a formidable permeability barrier against lipophilic agents[4].
Table 1: Representative Antimicrobial Profiling and Membrane Integrity Metrics
| Bacterial Strain | Gram Type | Expected MIC (µg/mL) | Expected MBC (µg/mL) | PI Uptake (% at 1x MIC) |
| Staphylococcus aureus ATCC 29213 | Positive | 64 - 128 | 128 - 256 | > 85% (High Lysis) |
| Bacillus subtilis ATCC 6633 | Positive | 64 - 128 | 128 - 256 | > 90% (High Lysis) |
| Escherichia coli ATCC 25922 | Negative | 512 - 1024 | > 1024 | < 30% (Poor Penetration) |
| Pseudomonas aeruginosa ATCC 27853 | Negative | > 1024 | > 1024 | < 15% (Efflux/Barrier) |
Note: High PI uptake in Gram-positive strains confirms that the bactericidal activity is directly causal to physical membrane disruption rather than secondary metabolic starvation.
References
-
Title: ECHA CHEM: Name 2-hydroxy-4-methoxy-3-methylbenzoic acid Source: europa.eu URL: 1
-
Title: Main mechanisms of antimicrobial activity of phenolic compounds. Source: researchgate.net URL: 5
-
Title: Future Antimicrobials: Natural and Functionalized Phenolics Source: nih.gov URL: 4
-
Title: The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry Source: mdpi.com URL: 2
-
Title: Cell membrane damage induced by phenolic acids on wine lactic acid bacteria Source: researchgate.net URL: 3
-
Title: Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models Source: frontiersin.org URL: 6
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid
Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Hydroxy-4-methoxy-3-methylbenzoic acid .
This molecule presents unique purification hurdles due to its dual acidic functional groups (a strongly acidic carboxylic acid and a weakly acidic phenol) and its tendency to interact with chromatographic stationary phases. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.
Chemical Profile & Quantitative Data
Understanding the intrinsic properties of the target molecule is the foundation of any successful purification strategy. The presence of the carboxylic acid dictates its behavior on silica gel, while the phenolic hydroxyl group offers a secondary handle for pH-selective extraction[1][2].
Table 1: Physicochemical Properties of the Target Molecule
| Property | Value / Description | Impact on Purification Strategy |
| Compound Name | 2-Hydroxy-4-methoxy-3-methylbenzoic acid | Target analyte requiring orthogonal purification steps. |
| CAS Number | 116371-82-5 | Primary identifier for sourcing reference standards[3]. |
| Molecular Formula | C9H10O4 | Determines mass-directed fraction collection parameters[4]. |
| Molecular Weight | 182.17 g/mol | Target m/z for LC-MS is typically 181.05 [M-H] − in negative mode[4]. |
| Estimated pKa 1 (COOH) | ~3.5 – 4.5 | Requires mobile phase pH < 2.5 to ensure full protonation during HPLC. |
| Estimated pKa 2 (Phenol) | ~9.5 – 10.5 | Allows for selective deprotonation of the carboxylic acid using weak bases (e.g., NaHCO 3 ). |
| Solubility | Soluble in EtOAc, MeOH, MeCN; Insoluble in cold H 2 O | Dictates solvent selection for liquid-liquid extraction and reverse-phase LC. |
Troubleshooting Guides & FAQs
Q1: Why am I experiencing severe peak tailing and low Rf values when using standard Hexane/Ethyl Acetate gradients on silica gel Flash Chromatography?
The Causality: Peak tailing for carboxylic acids on bare silica is driven by strong, secondary hydrogen-bonding interactions between the deprotonated or partially polarized carboxylic acid group and the acidic silanol groups (Si-OH) on the silica surface[5]. Because these interaction sites are heterogeneous in their binding energy, the analyte molecules travel at different velocities, causing a "smearing" or tailing effect.
The Solution: You must suppress the ionization of both the analyte and the stationary phase. Add 0.1% to 1% Acetic Acid (or Formic Acid) to your organic mobile phase[6]. The volatile acid acts as a competitive binder for the silanol sites and ensures the target molecule remains fully protonated (lipophilic), resulting in a sharp, symmetrical band.
Q2: During Preparative Reverse-Phase HPLC (RP-HPLC), my peak is splitting, and the retention time is drifting between runs. What is causing this?
The Causality: Peak splitting of ionogenic compounds in RP-HPLC usually indicates a mixed ionization state. If the pH of your mobile phase is too close to the pKa of the carboxylic acid (~4.0), the molecule exists in an equilibrium between its neutral (retained) and ionized (unretained) forms[7].
The Solution: Lower the pH of your aqueous mobile phase to at least 2 pH units below the pKa to ensure 100% protonation. Use 0.1% Trifluoroacetic Acid (TFA) instead of standard buffers. TFA is a strong ion-pairing agent that provides a highly acidic environment (pH ~2.0), effectively masking residual silanols on the C18 column and locking the analyte in a single retention state[8].
Q3: I left my purified fractions dissolved in Methanol and Formic Acid overnight. The next day, LC-MS showed a new impurity peak with a higher mass. What happened?
The Causality: You have inadvertently synthesized an ester. Carboxylic acids can react with primary alcohols (like methanol) in the presence of an acid catalyst (like formic acid or TFA) to form methyl esters[9]. This esterification occurs at chromatographically relevant rates at room temperature, leading to baseline drift and artifact peaks.
The Solution: Never store carboxylic acid fractions in acidic methanol. Switch your organic mobile phase from Methanol to Acetonitrile (MeCN) , which is non-nucleophilic and cannot form esters. If methanol must be used, evaporate the fractions immediately upon collection.
Mechanistic resolution pathway for correcting HPLC peak tailing and esterification artifacts.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, do not rely solely on chromatography. The most efficient way to achieve >90% purity before applying the material to an expensive preparative HPLC column is a highly selective Acid-Base Extraction.
Protocol A: pKa-Selective Acid-Base Extraction
Causality Focus: This protocol exploits the ~6-unit pKa gap between the carboxylic acid and the phenolic hydroxyl group. By using a weak base (NaHCO 3 , pH ~8), we selectively deprotonate the carboxylic acid into a water-soluble sodium salt, leaving neutral impurities and the weaker phenolic byproducts in the organic layer.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture containing 2-Hydroxy-4-methoxy-3-methylbenzoic acid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Selective Deprotonation: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO 3 ).
-
Phase Separation: Shake vigorously, venting frequently to release CO 2 gas. Allow the layers to separate.
-
Validation Check: Spot both the upper (organic) and lower (aqueous) layers on a TLC plate. Develop in Hexane:EtOAc (1:1) with 1% Acetic Acid. The target molecule should only be present at the baseline of the aqueous spot.
-
Isolation: Drain the lower aqueous layer into an Erlenmeyer flask. Do not discard the organic layer until final yield is confirmed.
-
Reprotonation: Place the aqueous layer in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring until the pH reaches ~2 (verify with pH paper). The target compound will precipitate as a white/off-white solid as it converts back to its lipophilic neutral form.
-
Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 20 mL). Combine the organic layers, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
Workflow for the selective acid-base extraction of 2-Hydroxy-4-methoxy-3-methylbenzoic acid.
Protocol B: Preparative RP-HPLC Polishing (For >99% Purity)
Causality Focus: To eliminate trace isomeric impurities, RP-HPLC is required. We utilize a low-pH, non-alcoholic mobile phase to prevent silanol tailing and esterification[7][9].
Step-by-Step Methodology:
-
System Preparation: Flush the preparative HPLC system (e.g., Waters AutoPurification System) with Water and Acetonitrile to remove any residual methanol[10].
-
Column Selection: Install a C18 Preparative Column (e.g., 19 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water containing 0.1% v/v TFA.
-
Solvent B: HPLC-grade Acetonitrile containing 0.1% v/v TFA.
-
-
Sample Loading: Dissolve the extracted product from Protocol A in a minimal volume of DMSO or initial mobile phase conditions (e.g., 90% A / 10% B). Self-Validation: Centrifuge the sample at 10,000 rpm for 5 minutes before injection to ensure no particulates clog the column frit[8].
-
Gradient Elution:
-
0-2 min: 10% B (Isocratic hold to elute DMSO/salts)
-
2-15 min: Linear gradient from 10% B to 80% B
-
15-17 min: 100% B (Column wash)
-
17-20 min: 10% B (Re-equilibration)
-
-
Fraction Collection: Trigger collection via UV absorbance at 254 nm (aromatic ring) or Mass-Directed auto-purification targeting m/z 181.05 in negative ESI mode[4].
-
Post-Processing: Immediately lyophilize (freeze-dry) the collected fractions to remove water, acetonitrile, and volatile TFA without applying heat, preserving the structural integrity of the compound.
References
-
Biochempartner. "116371-82-5 | 2-Hydroxy-4-methoxy-3-methylbenzoic acid." Biochempartner Catalog. Available at: [Link]
-
PubChemLite. "2-hydroxy-4-methoxy-3-methylbenzoic acid (C9H10O4)." Université du Luxembourg. Available at: [Link]
-
Zhou, Y., et al. "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography." Journal of Chromatography A (PubMed). Available at:[Link]
-
LCGC International. "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents." Chromatography Online. Available at:[Link]
-
Waters Corporation. "LC Purification Troubleshooting Guide." Waters Technical Support. Available at: [Link]
-
Waters Corporation. "Purification Product Guide 2022: LC PREP AUTOPURIFICATION SYSTEMS." Waters Technical Documentation. Available at:[Link]
Sources
- 1. 116371-82-5|2-Hydroxy-4-methoxy-3-methylbenzoic acid| 2-羟基-4-甲氧基-3-甲基苯甲酸 |瀚香生物科技 [m.biochempartner.com]
- 2. PubChemLite - 2-hydroxy-4-methoxy-3-methylbenzoic acid (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 3. 116371-82-5|2-Hydroxy-4-methoxy-3-methylbenzoic acid| 2-羟基-4-甲氧基-3-甲基苯甲酸 |瀚香生物科技 [m.biochempartner.com]
- 4. PubChemLite - 2-hydroxy-4-methoxy-3-methylbenzoic acid (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Synthesis & Impurity Profiling of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid
Introduction
Welcome to the Technical Support Center for the synthesis of 2-hydroxy-4-methoxy-3-methylbenzoic acid (CAS 116371-82-5). This compound is a critical building block in the synthesis of complex natural products and pharmaceutical intermediates[1]. The most robust synthetic route involves the simultaneous C- and O-methylation of methyl 2,4-dihydroxybenzoate (methyl β -resorcylate) using methyl iodide (MeI) and potassium hydroxide, followed by the alkaline saponification of the resulting ester[1].
However, the differential reactivity of the two phenolic hydroxyl groups and the highly nucleophilic C3 position often lead to a complex impurity profile. As a Senior Application Scientist, I have designed this guide to provide a mechanistic overview, quantitative analytical data, and a self-validating troubleshooting protocol to ensure you achieve high-purity yields.
Mechanistic Overview & Impurity Pathways
The synthesis relies on the synergistic electron-donating effects of the 2-OH and 4-OH groups, which highly activate the C3 position of the aromatic ring toward electrophilic aromatic substitution[1]. The diagram below illustrates the main synthetic pathway and the branching points where common impurities are generated.
Fig 1: Reaction pathways and branching points for impurity formation during synthesis.
Troubleshooting Guide & FAQs
Q1: Why is my final product contaminated with 2,4-dimethoxy-3-methylbenzoic acid (Impurity A)? A1: This is the direct result of over-methylation during the first step. The 2-hydroxyl group (ortho to the ester) is sterically hindered and intramolecularly hydrogen-bonded to the ester carbonyl, making it significantly less reactive than the 4-hydroxyl group[2]. However, if excess methyl iodide is used, or if the reaction temperature is allowed to exceed 25°C, the thermal energy overcomes this activation barrier, leading to unwanted O-methylation at the 2-position. Causality & Fix: Strictly control the stoichiometry of MeI (no more than 5.3 equivalents relative to the starting material) and maintain the reaction at 0°C during the initial addition[1].
Q2: I detect a significant m/z 167[M-H]- peak in my LC-MS. What is the cause? A2: This mass corresponds to 2-hydroxy-4-methoxybenzoic acid (Impurity B), indicating a failure of the C-methylation step. The C3 position requires a high concentration of the active phenoxide ion to attack the methyl iodide[1]. If the methanolic KOH is degraded (e.g., due to absorption of atmospheric CO₂ forming potassium carbonate), the basicity drops, favoring only the kinetically faster O-methylation at C4. Causality & Fix: Always use freshly prepared methanolic KOH and allow the reaction to proceed for the full 24 hours at room temperature to ensure the thermodynamically driven C-methylation reaches completion[1].
Q3: The final saponification step is incomplete, leaving unreacted methyl ester (Impurity C). How do I force completion? A3: Unreacted ester persists because the ester carbonyl is highly sterically shielded by the adjacent 3-methyl group and deactivated by the intramolecular hydrogen bond from the 2-OH group[2]. Standard mild hydrolysis conditions will fail. Causality & Fix: You must use a strong 10% aqueous NaOH solution and ensure a vigorous reflux for at least 15-30 minutes[1]. The reaction is complete only when the cloudy suspension transitions into a completely clear, pale-yellow solution.
Quantitative Impurity Profiling Data
To aid in your analytical workflows, the following table summarizes the quantitative LC-MS data (Reverse Phase C18, acidic mobile phase) for the target compound and its common impurities.
| Impurity ID | Chemical Name | Origin / Mechanistic Cause | LC-MS (ESI-) m/z | Relative Retention Time (RRT) | Prevention Strategy |
| Target | 2-Hydroxy-4-methoxy-3-methylbenzoic acid | Main Pathway | 181 [M-H]- | 1.00 | N/A |
| Impurity D | 2,4-Dihydroxy-3-methylbenzoic acid | Incomplete O-methylation at C4 | 167 [M-H]- | ~0.65 | Maintain adequate MeI stoichiometry. |
| Impurity B | 2-Hydroxy-4-methoxybenzoic acid | Failure of C-methylation at C3 | 167 [M-H]- | ~0.82 | Use freshly prepared methanolic KOH; react for 24h[1]. |
| Impurity A | 2,4-Dimethoxy-3-methylbenzoic acid | Over-methylation (O-alkylation at C2) | 195 [M-H]- | ~1.25 | Strict temperature control (0°C to RT)[1]. |
| Impurity C | Methyl 2-hydroxy-4-methoxy-3-methylbenzoate | Incomplete saponification | 195[M-H]- | ~1.50 | Vigorous reflux during NaOH hydrolysis[1]. |
Self-Validating Experimental Protocol
This protocol is designed with built-in observational checkpoints to ensure each mechanistic step is proceeding correctly.
Step 1: Synthesis of Methyl 2-hydroxy-4-methoxy-3-methylbenzoate
-
Preparation: Dissolve methyl 2,4-dihydroxybenzoate (10.0 g, 0.06 mol) in a freshly prepared solution of methanolic KOH (10.0 g KOH in 100 mL methanol)[1].
-
Self-Validation: The mixture will initially form a thick white suspension (the potassium salt) which gradually dissolves upon stirring, confirming the formation of the reactive phenoxide intermediate.
-
-
Cooling & Addition: Cool the mixture to 0°C using an ice-water bath. Add cold methyl iodide (20.0 mL, 45.6 g, 0.32 mol) in one lot[1].
-
Causality: The subsequent alkylation is highly exothermic. Cooling prevents thermal runaway, which would otherwise provide the activation energy required for unwanted O-methylation at the sterically hindered 2-position (preventing Impurity A).
-
-
Reaction: Shake the reaction mixture for 5-10 minutes and keep it for 24 hours at room temperature[1].
-
Self-Validation: The precipitation of potassium iodide (KI) as a fine white powder serves as a visual indicator that the nucleophilic substitution is successfully proceeding.
-
-
Workup: Concentrate the mixture under reduced pressure, dilute with water (100 mL), and extract with ethyl acetate (3 × 50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Self-Validation: TLC analysis (Hexanes:EtOAc 4:1) should show a single major spot (Rf ~0.6), distinct from the starting material (Rf ~0.3).
-
Step 2: Saponification to 2-Hydroxy-4-methoxy-3-methylbenzoic acid
-
Hydrolysis: Suspend the intermediate ester (10.0 g, 0.05 mol) in 10% aqueous NaOH (100 mL)[1].
-
Causality: A high concentration of hydroxide is necessary to overcome the steric hindrance of the 3-methyl group and drive the nucleophilic acyl substitution.
-
-
Reflux: Reflux the mixture for 15-30 minutes[1].
-
Self-Validation: The initial suspension will transition into a completely clear, pale-yellow alkaline solution. This visual cue confirms that the water-insoluble ester has been fully converted into the water-soluble sodium carboxylate salt, eliminating Impurity C.
-
-
Acidification: Cool the clear alkaline solution to 0°C and slowly acidify to pH 2 using 6M HCl[1].
-
Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the target benzoic acid to precipitate.
-
-
Purification: Filter the resulting white crystalline precipitate, wash with ice-cold water, and recrystallize from methanol[1].
-
Self-Validation: The final product should form white crystalline needles. The melting point should be sharp at 213°C[1], confirming the absence of Impurity A and B (which would depress the melting point).
-
References
-
Ahluwalia, V.K., et al. "Intermediates for Organic Synthesis." DOKUMEN.PUB. Available at: [Link]
- "DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments..." Google Patents.
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy - Google Patents [patents.google.com]
improving the stability of "2-Hydroxy-4-methoxy-3-methylbenzoic acid" solutions
Welcome to the Application Scientist’s Diagnostic Center. As a highly functionalized salicylic acid derivative (CAS 116371-82-5)[1], 2-hydroxy-4-methoxy-3-methylbenzoic acid is a critical intermediate in organic synthesis and drug development[2]. However, its unique structural motifs—an electron-rich aromatic ring and an ortho-hydroxyl carboxylic acid—make it highly susceptible to specific degradation pathways in solution.
This guide abandons generic advice to provide field-proven insights, mechanistic explanations, and self-validating protocols designed to ensure the absolute stability of your experimental solutions.
Part 1: Mechanistic Deep Dive (The Causality of Instability)
To stabilize a molecule, we must first understand the thermodynamic and kinetic drivers of its degradation. The instability of 2-hydroxy-4-methoxy-3-methylbenzoic acid is driven by three primary structural liabilities:
-
Electron-Rich Aromatic Oxidation : The presence of both a methoxy ( −OCH3 ) and a methyl ( −CH3 ) group donates significant electron density into the phenolic ring via resonance and inductive effects. This lowers the oxidation potential of the molecule. When exposed to dissolved oxygen—especially at neutral to alkaline pH where the highly reactive phenolate anion forms—the ring rapidly oxidizes into colored quinone derivatives.
-
Thermal Decarboxylation : Thermal stress can lead to the decarboxylation of salicylic acid derivatives[3]. The ortho-hydroxyl group facilitates this by forming a stable, six-membered cyclic transition state through intramolecular hydrogen bonding, which significantly lowers the activation energy required to extrude CO2 .
-
Photolytic Cleavage : Aromatic systems with multiple heteroatom substituents are highly efficient at absorbing UV/Vis radiation, leading to the homolytic cleavage of bonds and the generation of reactive radical species[3].
Degradation pathways of the compound under oxidative and thermal stress conditions.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my stock solution develop a pink or brown discoloration over time, even when stored in the fridge? The Science : This is the hallmark of oxidative degradation. The electron-rich phenol is oxidizing into a quinone species. Even at 4°C, dissolved oxygen in the solvent will slowly react with the compound. The Fix : Oxidation is a contributing factor, so you must use de-gassed solvents and consider working under an inert atmosphere[3]. Purge your DMSO or methanol with Argon for 15 minutes prior to dissolution.
Q2: I observe a gradual loss of API concentration (via HPLC) when heating my reaction mixtures, but no new major peaks appear. What is happening? The Science : You are observing thermal decarboxylation. Thermal stress leads to the cleavage of the carboxyl group, releasing CO2 gas[3]. The resulting decarboxylated product (a substituted phenol) often has a vastly different UV absorbance profile or may be highly volatile, making it seem like the mass is simply "disappearing" from your chromatogram. The Fix : Avoid prolonged heating above 60°C. If your downstream application requires heat, ensure the pH is kept strictly acidic (pH < 4) to keep the carboxylic acid protonated, which marginally increases thermal stability compared to the carboxylate salt.
Q3: My compound precipitates when diluting from a DMSO stock into an aqueous biological buffer (pH 7.4). How do I prevent this? The Science : While the compound is highly soluble in organic solvents, its aqueous solubility is heavily pH-dependent. If the local pH drops during dilution, or if the buffer capacity is insufficient to handle the acidic nature of the compound, the un-ionized free acid will crash out of solution. The Fix : Pre-adjust your aqueous buffer to ensure adequate buffering capacity at pH 7.4. Add the DMSO stock dropwise while vortexing vigorously to prevent localized high concentrations of the free acid.
Step-by-step diagnostic workflow for identifying and resolving gradual sample degradation.
Part 3: Quantitative Data Presentation
Table 1: Stability Profile of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid
| Stress Condition | Primary Mechanism | Kinetic Rate (Est. Half-life)* | Visual/Analytical Indicator | Mitigation Strategy |
| Ambient Light (UV/Vis) | Photolysis | 3–5 Days (in clear glass) | Slight yellowing, new LC-MS peaks | Implement strict light protection[3] |
| Atmospheric Oxygen | Phenol Oxidation | 1–2 Weeks (at 25°C) | Pink/Brown discoloration | Degassed solvents, Ar/N2 purge |
| Elevated Temp (>60°C) | Decarboxylation | 24–48 Hours (at 80°C) | Loss of API peak, gas evolution | Maintain <30°C, store at -20°C |
| Alkaline pH (>8.0) | Phenolate Oxidation | < 24 Hours | Rapid browning | Buffer to pH 4.0–6.0 |
*Note: Half-life estimates are solvent-dependent (typically faster in aqueous vs. anhydrous organic solvents).
Part 4: Actionable Experimental Protocols
To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems . They include built-in control checks so you can mathematically prove the stability of your solutions before using them in critical assays.
Protocol 1: Preparation of Ultra-Stable Anoxic Stock Solutions
Objective: Prevent oxidative and photolytic degradation during long-term storage.
-
Solvent Preparation : Transfer 10 mL of HPLC-grade DMSO (or Methanol) into a septum-sealed vial. Sparge the solvent with high-purity Argon gas for 15 minutes using a submerged needle to displace dissolved oxygen.
-
Weighing : Weigh the desired mass of 2-hydroxy-4-methoxy-3-methylbenzoic acid. If possible, perform this inside a nitrogen-purged glovebox.
-
Dissolution : Inject the degassed solvent into the vial containing the powder. Vortex until completely dissolved.
-
Aliquotting : Dispense the solution into single-use, amber glass vials (to prevent photolytic degradation[3]). Blanket the headspace of each vial with Argon gas before immediately sealing with PTFE-lined caps.
-
Storage : Store at -20°C.
-
Self-Validation Checkpoint : Immediately after preparation, analyze a 10 µL aliquot via HPLC-UV (254 nm) to establish a t=0 baseline peak area. Concurrently, prepare a "control" vial exposed to ambient air and light at room temperature. A successful preparation will show < 0.5% variance from the theoretical concentration after 7 days, whereas the control will demonstrate measurable degradation, validating the efficacy of your protective measures.
Protocol 2: Accelerated Forced Degradation Assay
Objective: Identify specific degradation products (e.g., decarboxylation vs. oxidation) to troubleshoot downstream assay interference.
-
Sample Preparation : Prepare three 1 mg/mL aliquots of the compound in a 50/50 Water/Acetonitrile mixture.
-
Stress Application :
-
Vial A (Thermal): Heat to 80°C in a dark block heater for 24 hours.
-
Vial B (Oxidative): Add 0.1% H2O2 and leave at room temperature for 24 hours.
-
Vial C (Photolytic): Expose to direct UV light (254 nm) for 24 hours in a clear vial[3].
-
-
Quenching : After 24 hours, cool all vials to 4°C and neutralize any oxidative agents if necessary.
-
Analysis : Inject all samples into an LC-MS system.
-
Self-Validation Checkpoint : Compare the Total Ion Chromatogram (TIC) of Vials A, B, and C against a freshly prepared, unstressed standard. Look specifically for a mass shift of −44 Da in Vial A (indicating loss of CO2 via decarboxylation) and +16 Da in Vials B/C (indicating hydroxylation/oxidation). This confirms which environmental variable is responsible for your specific laboratory issue.
References
-
ECHA CHEM: 2-hydroxy-4-methoxy-3-methylbenzoic acid Source: European Chemicals Agency (ECHA) URL: [Link]
-
Cas 608-25-3, 2-Methylresorcinol (Precursor Data) Source: LookChem URL: [Link]
Sources
Technical Support Center: Scale-Up Production of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical chemical engineering and mechanistic challenges encountered when scaling up the production of 2-Hydroxy-4-methoxy-3-methylbenzoic acid (CAS 116371-82-5).
To avoid the high-pressure autoclave requirements of traditional Kolbe-Schmitt carboxylations, the most scalable and reliable route is a two-step sequence: a base-mediated, Lewis acid-directed ortho-formylation of 2-methyl-3-methoxyphenol, followed by a buffered Pinnick oxidation. This guide provides the causal logic, troubleshooting steps, and self-validating protocols required to execute this workflow safely on a multi-kilogram scale.
Process Overview & Mechanistic Workflow
Scalable 2-step synthesis of 2-Hydroxy-4-methoxy-3-methylbenzoic acid.
Quantitative Scale-Up Parameters
Table 1: Process Parameters for Multi-Kilogram Scale-Up
| Parameter | Step 1: ortho-Formylation | Step 2: Pinnick Oxidation |
| Substrate Concentration | 0.5 M in Acetonitrile | 0.3 M in tert-Butanol/H₂O (4:1) |
| Key Reagent Equivalents | MgCl₂ (2.0 eq), Et₃N (3.0 eq), (HCHO)ₙ (4.0 eq) | NaClO₂ (1.5 eq), NaH₂PO₄ (1.5 eq) |
| Scavenger Equivalents | N/A | 2-methyl-2-butene (5.0 eq) |
| Operating Temperature | 75 °C (Reflux) | 0 °C to 15 °C |
| Reaction Time | 4 – 6 hours | 2 – 4 hours |
| Expected Yield | 75% – 85% | 88% – 95% |
| Critical Safety Metric | Exotherm control (ΔT < 2 °C/min) | Headspace ClO₂ < 0.1 ppm |
Troubleshooting Guides & FAQs
Phase 1: MgCl₂-Mediated ortho-Formylation
Q1: During the Step 1 formylation, we experienced a sudden thermal runaway. What caused this and how do we prevent it? Causality & Experience: The modified Casiraghi formylation utilizes paraformaldehyde[1]. The depolymerization of paraformaldehyde into reactive formaldehyde gas is an endothermic process, but the subsequent electrophilic aromatic substitution is highly exothermic. If the reactor is heated too rapidly, a large pool of unreacted formaldehyde accumulates. Once the reaction initiates, basic reaction kinetics dictate that the sudden heat generation will create a positive feedback loop, overwhelming your cooling capacity[2]. Solution: Dose the paraformaldehyde in discrete portions at the reaction temperature, rather than batching it all upfront.
Q2: Our Step 1 yield dropped from 85% at the bench scale to 40% in the pilot plant, with significant unreacted starting material. Why? Causality & Experience: This regioselective ortho-formylation relies entirely on the formation of a rigid magnesium phenoxide intermediate[1]. If your MgCl₂ is not strictly anhydrous, water molecules will tightly coordinate to the magnesium center. This displaces the phenoxide and destroys the transition state required for formaldehyde delivery. Solution: Implement a strict self-validating quality control check for MgCl₂ hydration prior to reaction setup (see Protocol 1).
Phase 2: Buffered Pinnick Oxidation
Q3: In Step 2, we detected a yellow-green gas in the headspace and experienced a pressure spike. Is this normal? Causality & Experience: No, this is a critical safety failure. The yellow-green gas is chlorine dioxide (ClO₂), a highly toxic and potentially explosive byproduct of NaClO₂ reduction. While safe at low concentrations in water, high-concentration gas accumulation in enclosed headspaces is highly dangerous[3]. This accumulation means your scavenger (2-methyl-2-butene) has evaporated. Because 2-methyl-2-butene boils at 38 °C, any localized exotherm during NaClO₂ addition that pushes the internal temperature above 25 °C will vaporize the scavenger out of the liquid phase. Solution: Maintain strict temperature control (0–15 °C) and ensure your condenser is chilled to -5 °C to reflux the scavenger back into the reactor.
Q4: We are seeing chlorinated side-products (e.g., ring-chlorinated species) during the Pinnick oxidation. How do we suppress this? Causality & Experience: Hypochlorous acid (HOCl) is generated as a byproduct during the oxidation. Because the aromatic ring of your substrate is highly electron-rich (activated by both the -OH and -OCH₃ groups), it is extremely susceptible to electrophilic aromatic chlorination. Literature confirms that ClO₂ and its byproducts can significantly alter the formation pathways of chlorinated side-products from phenolic precursors[4]. Solution: Increase the equivalents of the HOCl scavenger (2-methyl-2-butene) to 5.0 equivalents and ensure vigorous biphasic stirring so the scavenger is constantly available in the aqueous phase where HOCl is generated.
Validated Experimental Protocols
Protocol 1: Regioselective ortho-Formylation
Self-Validation Checkpoint 1: Before adding reagents, test the MgCl₂ for hydration. Add 1 g of MgCl₂ to 10 mL of water. A rapid exothermic dissolution confirms it is in an active, anhydrous state. If it clumps without heat evolution, it is hydrated and the batch must be rejected.
-
Under a strict nitrogen atmosphere, charge a reactor with anhydrous acetonitrile (10 L) and 2-methyl-3-methoxyphenol (1.0 kg, 7.24 mol).
-
Add anhydrous MgCl₂ (1.38 kg, 14.48 mol, 2.0 eq). Stir vigorously for 30 minutes to ensure complete dispersion.
-
Slowly dose triethylamine (2.20 kg, 21.72 mol, 3.0 eq) while maintaining the internal temperature below 25 °C. (Causality: This deprotonates the phenol to form the critical magnesium phenoxide intermediate).
-
Add paraformaldehyde (0.87 kg, 28.96 mol, 4.0 eq) in four equal portions over 1 hour.
-
Gradually heat the mixture to reflux (approx. 75 °C). Self-Validation Checkpoint 2: Monitor the heating curve. If ΔT exceeds 2 °C/min, engage the cooling jacket immediately to prevent thermal runaway.
-
Reflux for 4-6 hours until HPLC shows >95% conversion.
-
Cool to 10 °C and carefully quench with 2M HCl to break the magnesium complex. Extract with ethyl acetate, wash with brine, and concentrate to yield the intermediate 2-hydroxy-4-methoxy-3-methylbenzaldehyde .
Protocol 2: Buffered Pinnick Oxidation
Self-Validation Checkpoint 1: Verify the physical state of the scavenger. 2-methyl-2-butene is highly volatile. Ensure the reactor's cooling condenser is operational and set to -5 °C prior to addition to prevent scavenger loss into the exhaust manifold.
-
Dissolve 2-hydroxy-4-methoxy-3-methylbenzaldehyde (1.0 kg, 6.02 mol) in a mixture of tert-butanol (12 L) and water (3 L).
-
Add NaH₂PO₄ (1.08 kg, 9.03 mol, 1.5 eq) to buffer the solution to pH 4-5. (Causality: Maintaining this mildly acidic pH prevents the disproportionation of NaClO₂ into explosive ClO₂ gas).
-
Add 2-methyl-2-butene (2.11 kg, 30.1 mol, 5.0 eq).
-
Cool the reactor to 5 °C.
-
Prepare a solution of NaClO₂ (0.82 kg, 9.03 mol, 1.5 eq) in 3 L of water. Dose this solution into the reactor over 2 hours, strictly maintaining the internal temperature below 15 °C. Self-Validation Checkpoint 2: Monitor the reaction mixture color. A transient pale yellow is acceptable, but a deep yellow/green tint indicates dangerous ClO₂ accumulation. If observed, pause addition immediately and increase agitation.
-
Stir for an additional 2 hours at 15 °C.
-
Quench any remaining oxidant with aqueous sodium sulfite.
-
Acidify the mixture with 1M HCl to pH 2 to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield the target 2-Hydroxy-4-methoxy-3-methylbenzoic acid .
Sources
- 1. scispace.com [scispace.com]
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refining experimental protocols for "2-Hydroxy-4-methoxy-3-methylbenzoic acid"
Welcome to the technical support center for 2-Hydroxy-4-methoxy-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental challenges. The information presented here is grounded in established chemical principles and validated experimental practices to ensure the reliability and success of your work.
Section 1: Synthesis and Reaction Troubleshooting
The synthesis of substituted benzoic acids can be complex, with outcomes highly dependent on precise control of reaction conditions. This section addresses common issues encountered during the synthesis of 2-Hydroxy-4-methoxy-3-methylbenzoic acid and related structures.
Frequently Asked Questions (FAQs)
Q1: My synthesis of a substituted benzoic acid is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in benzoic acid synthesis often stem from incomplete reactions, over-oxidation, or product loss during workup.[1] To troubleshoot, consider the following:
-
Incomplete Reaction: Ensure sufficient reaction time and temperature. If using an oxidizing agent, verify its quality and quantity. For instance, in the oxidation of an alkylbenzene, increasing the amount of oxidizing agent like KMnO₄ and prolonging the reflux time can improve the yield.[1]
-
Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring, reducing the desired product.[1] Consider using milder oxidizing agents or more controlled temperature management.
-
Product Loss During Workup: During acidification to precipitate the benzoic acid, carefully control the pH to ensure complete precipitation.[1] When performing extractions, ensure the layers are adequately separated to prevent loss of product.
Q2: I am observing the formation of byproducts like benzyl alcohol or benzaldehyde in my reaction mixture. How can I minimize these?
A2: The presence of benzyl alcohol or benzaldehyde indicates incomplete oxidation.[1] This can be addressed by increasing the amount of the oxidizing agent or extending the reaction time to ensure the complete conversion of the intermediate aldehyde or alcohol to the carboxylic acid.[1] Monitoring the reaction by Thin-Layer Chromatography (TLC) can help determine the optimal reaction time.[2]
Q3: What is a plausible synthetic route for 2-Hydroxy-4-methoxy-3-methylbenzoic acid?
A3: A common strategy for synthesizing substituted hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. For a related compound, 2-hydroxy-5-methoxy-3-methylbenzoic acid, a high-yield synthesis was achieved by bubbling CO₂ through a refluxing solution of the sodium salt of 4-methoxy-2-methylphenol in bis-(2-methoxyethyl)ether.[3] A similar approach could be adapted for 2-Hydroxy-4-methoxy-3-methylbenzoic acid, starting from the corresponding substituted phenol.
Below is a generalized workflow for such a synthesis.
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Section 3: Characterization and Analysis
Proper characterization is crucial to confirm the identity and purity of the synthesized 2-Hydroxy-4-methoxy-3-methylbenzoic acid.
Expected Analytical Data
While specific experimental data for 2-Hydroxy-4-methoxy-3-methylbenzoic acid is not widely published, we can infer expected characteristics based on its structure and data from similar compounds.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point range is indicative of high purity. [4]For comparison, the related compound 2-Hydroxy-4-methoxybenzoic acid has a reported melting point of 158-159 °C. [5] |
| ¹H NMR | Expect distinct peaks corresponding to the aromatic protons, the hydroxyl proton, the methoxy protons, the methyl protons, and the carboxylic acid proton. The chemical shifts and splitting patterns will be characteristic of the substitution pattern. |
| ¹³C NMR | The spectrum should show unique signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the methyl carbon. |
| IR Spectroscopy | Look for characteristic absorption bands: a broad O-H stretch from the carboxylic acid and phenol, a C=O stretch from the carboxylic acid, C-O stretches from the ether and phenol, and C-H stretches from the aromatic ring and methyl groups. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₀O₄ = 182.17 g/mol ). [6] |
Q4: How do I interpret the NMR spectrum for my substituted benzoic acid?
A4: The ¹H and ¹³C NMR spectra provide detailed structural information. For a compound like 2-Hydroxy-4-methoxy-3-methylbenzoic acid, you would look for:
-
¹H NMR:
-
A singlet for the methyl group protons.
-
A singlet for the methoxy group protons.
-
Signals for the aromatic protons, with coupling patterns determined by their positions relative to each other.
-
A broad singlet for the phenolic hydroxyl proton.
-
A downfield, broad singlet for the carboxylic acid proton.
-
-
¹³C NMR:
-
A signal for the methyl carbon.
-
A signal for the methoxy carbon.
-
Multiple signals in the aromatic region for the benzene ring carbons.
-
A downfield signal for the carboxylic acid carbonyl carbon.
-
Reference spectra for similar compounds, such as 2-methoxy-4-methylbenzoic acid, can be found in databases like PubChem and can aid in interpretation. [7]
Section 4: Applications and Further Reactions
Substituted benzoic acids are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. [8] Q5: What are the potential applications of 2-Hydroxy-4-methoxy-3-methylbenzoic acid?
A5: While specific applications for this exact molecule are not extensively documented, its structural motifs are found in various biologically active compounds. Benzoic acid derivatives are used in the synthesis of:
-
Pharmaceuticals: They serve as precursors for anti-inflammatory, analgesic, cardiovascular, and central nervous system drugs. [8]* Agrochemicals: Used in the creation of herbicides and pesticides. [9]* Other Chemicals: They are also building blocks for dyes and specialty chemicals. [8] The presence of hydroxyl, methoxy, and carboxylic acid functional groups allows for a wide range of subsequent chemical modifications, such as esterification, amidation, and etherification, making it a valuable building block in medicinal chemistry research. [8]
References
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
California State University, Long Beach. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Cheméo. (n.d.). Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester (CAS 520-43-4). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, May 12). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Retrieved from [Link]
-
Studocu. (n.d.). Recrystallization pre/post lab questions. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-hydroxy-4-methoxy-3-methylbenzoic acid (C9H10O4). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). Retrieved from [Link]
-
Organic Preparations and Procedures International. (n.d.). The Synthesis of Methyl 2-Hydroxy-5-methoxy-3-methylbenzoate. Retrieved from [Link]
- Google Patents. (2010, July 8). WO 2010/076810 A2.
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
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Technical Support Center: Enhancing the Biological Efficacy of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Hydroxy-4-methoxy-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common experimental hurdles and maximizing the therapeutic potential of this compound. We will move beyond simple protocols to explain the scientific rationale behind these strategies, empowering you to make informed decisions in your research.
Section 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common initial questions and problems encountered when beginning work with 2-Hydroxy-4-methoxy-3-methylbenzoic acid.
Q1: What is 2-Hydroxy-4-methoxy-3-methylbenzoic acid, and what are its potential biological activities?
A1: 2-Hydroxy-4-methoxy-3-methylbenzoic acid (which we will refer to as HMMBA for brevity) is a phenolic acid derivative.[1] While specific research on this exact molecule is limited, its structure is closely related to other well-studied hydroxybenzoic acids, allowing us to infer its potential activities.[2] Its parent compound, 2-hydroxy-4-methoxybenzoic acid (HMBA), has demonstrated several biological functions, including hepatoprotective, anti-inflammatory, and anticancer effects.[3][4][5]
The biological activities of phenolic compounds are largely attributed to their ability to act as antioxidants, modulate signaling pathways, and interact with various enzymes.[6][7] For HMMBA, likely areas of investigation include:
-
Anticancer Activity: The related compound HMBA has been shown to induce apoptosis and autophagy in melanoma cells, potentially through the phosphorylation of ERK, p38, and JNK signaling proteins.[3]
-
Anti-inflammatory Effects: HMBA has been shown to protect against CCl4-induced liver damage by reducing inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]
-
Antioxidant Properties: The phenolic hydroxyl group in HMMBA's structure suggests it can act as a free radical scavenger, a common property of this chemical class that helps mitigate oxidative stress.[7]
Given the nascent stage of research, any investigation into HMMBA should begin with a broad screening of these potential activities.
Q2: I'm having trouble dissolving HMMBA for my in vitro experiments. What is the recommended procedure?
A2: This is the most common initial challenge. Poor aqueous solubility is a hallmark of many phenolic compounds and can lead to significant experimental variability.[8] Direct dissolution in aqueous buffers like PBS or cell culture media is often unsuccessful.
The standard procedure is to first create a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous medium.
Recommended Solubilization Workflow:
-
Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM). Weigh the HMMBA powder accurately and add the solvent. Use gentle vortexing or sonication to ensure complete dissolution.
-
Perform serial dilutions. When preparing your working concentrations, dilute the stock solution into the cell culture medium. It is critical to add the stock solution to the medium dropwise while vortexing or swirling to prevent the compound from precipitating out of the solution (a phenomenon known as "crashing out").
-
Mind the final solvent concentration. The final concentration of the organic solvent in your assay should be kept to a minimum, typically ≤0.5% for DMSO, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Table 1: Comparison of Solvents for HMMBA Stock Solutions
| Solvent | Recommended Max. Final Conc. in Assay | Pros | Cons |
| DMSO | ≤0.5% | High solubilizing capacity; well-characterized in cell culture. | Can be toxic at higher concentrations; may affect cell differentiation. |
| Ethanol | ≤0.5% | Good solubilizing capacity; less toxic than DMSO for some cell types. | More volatile than DMSO; can cause protein denaturation at higher concentrations. |
| Methanol | Not Recommended | High solubilizing capacity. | Generally too toxic for use in cell-based assays. |
Q3: After diluting my HMMBA stock into the culture medium, the solution becomes cloudy or I see visible precipitate. What should I do?
A3: This indicates that the compound has exceeded its solubility limit in the aqueous medium. This is a critical issue, as undissolved compound is not biologically available and will lead to inaccurate and non-reproducible results.
Troubleshooting Steps:
-
Lower the Final Concentration: This is the most straightforward solution. Your intended concentration may be too high for the compound's solubility in the chosen medium.
-
Increase the Serum Concentration: If using a serum-containing medium (like FBS), increasing the serum percentage (e.g., from 10% to 20%) can sometimes help. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
-
Re-evaluate the Dilution Method: Ensure you are adding the stock solution to the medium and not the other way around. Vigorous mixing during dilution is essential.
-
Consider a Formulation Strategy: If lowering the concentration is not an option for achieving the desired biological effect, you must move to an enabling formulation strategy. This is the core focus of Section 3.
Section 2: Troubleshooting In-Vitro Assay Failures
Even when HMMBA is properly solubilized, you may encounter issues with the biological assays themselves.
Q4: My cell viability assay results are highly variable, or the IC50 value is much higher than expected. What are the potential causes?
A4: Inconsistent results or low apparent potency often point to issues beyond simple solubility, including poor cellular uptake, compound instability, or assay interference. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low potency in cell-based assays.
Detailed Troubleshooting Steps:
-
Assay Interference (Cell-Free Control): Many phenolic compounds are reducing agents and can directly reduce tetrazolium dyes (like MTT or XTT), leading to a false positive signal of cell viability.[9] To test for this, set up wells with your highest concentration of HMMBA in cell-free media and add the assay reagent. If you see a color change, your compound is interfering with the assay.
-
Solution: Switch to an orthogonal assay that measures a different aspect of cell health, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures metabolic activity via ATP levels and is less prone to interference from reducing compounds.[9]
-
-
Poor Cellular Uptake: The compound may be stable and soluble in the medium but unable to efficiently cross the cell membrane to reach its intracellular target. This is a very common reason for low potency in in vitro models.
-
Rapid Metabolism: Cells, particularly primary cells or liver-derived cell lines (e.g., HepG2), can rapidly metabolize compounds, reducing the effective concentration at the target over time.
-
Solution: Perform a time-course experiment. You may see a stronger effect at earlier time points (e.g., 6 or 12 hours) before the compound is fully metabolized.
-
Section 3: Protocols for Enhancing Biological Efficacy
If you have determined that poor solubility or low cellular permeability is limiting the efficacy of HMMBA, the following formulation strategies can dramatically improve its performance. These techniques encapsulate the compound, enhancing its stability in solution and facilitating its entry into cells.
Strategy 1: Cyclodextrin Inclusion Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate lipophilic molecules like HMMBA, effectively shielding them from the aqueous environment. This complex is more water-soluble and can increase the local concentration of the drug near the cell membrane, promoting passive diffusion.[13]
Protocol: Preparation of HMMBA-Cyclodextrin Complex
-
Materials: 2-Hydroxy-4-methoxy-3-methylbenzoic acid (HMMBA), β-cyclodextrin (or a more soluble derivative like HP-β-CD), deionized water, magnetic stirrer, 0.22 µm syringe filter.
-
Molar Ratio Calculation: Determine the desired molar ratio of HMMBA to cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).
-
Cyclodextrin Dissolution: Prepare an aqueous solution of the cyclodextrin (e.g., 10 mM HP-β-CD in deionized water). Warm the solution slightly (40-50°C) and stir until the cyclodextrin is fully dissolved.
-
Complexation: Slowly add the HMMBA powder to the cyclodextrin solution while stirring continuously.
-
Equilibration: Cover the solution and allow it to stir at room temperature for 24-48 hours. This allows the system to reach equilibrium, maximizing complex formation.
-
Purification & Sterilization: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated HMMBA and to sterilize the solution for use in cell culture.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For routine use, a simple solubility test (comparing the solubility of HMMBA with and without cyclodextrin) can provide indirect evidence of successful complexation.
Strategy 2: Liposomal Encapsulation
Scientific Rationale: Liposomes are microscopic vesicles composed of a lipid bilayer, similar in structure to a cell membrane. They can encapsulate hydrophobic drugs within the bilayer, protecting them from degradation and improving their solubility. Crucially, liposomes can fuse with the cell membrane, directly delivering their payload into the cytoplasm and significantly enhancing cellular uptake.[12]
Caption: Diagram of a liposome with HMMBA in the lipid bilayer.
Protocol: Liposome Preparation by Thin-Film Hydration
-
Materials: Phospholipids (e.g., Soy Phosphatidylcholine or DSPC), Cholesterol, HMMBA, Chloroform, Methanol, PBS (phosphate-buffered saline), rotary evaporator, bath sonicator or probe sonicator.
-
Lipid & Drug Dissolution: In a round-bottom flask, dissolve the lipids (e.g., Phosphatidylcholine and Cholesterol in a 4:1 molar ratio) and HMMBA in a chloroform/methanol solvent mixture. A typical drug-to-lipid ratio to start with is 1:10 by weight.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. This will create a thin, uniform lipid-drug film on the inner wall of the flask.
-
Hydration: Add sterile PBS (pH 7.4) to the flask and hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC). This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To create smaller, more uniform vesicles suitable for cell culture, the MLV suspension must be sonicated. Use a bath sonicator for 30-60 minutes or a probe sonicator (with caution to avoid overheating) until the milky suspension becomes translucent. This process forms small unilamellar vesicles (SUVs).
-
Purification: To remove unencapsulated HMMBA, the liposome suspension can be centrifuged at high speed, dialyzed, or passed through a size-exclusion chromatography column.
-
Characterization: Particle size and zeta potential should be measured using Dynamic Light Scattering (DLS). Encapsulation efficiency can be determined by disrupting the liposomes with a solvent (like methanol) and measuring the drug concentration via HPLC or UV-Vis spectrophotometry.
Comparison of Efficacy Enhancement Strategies
Table 2: Overview of Formulation Approaches for HMMBA
| Feature | Cyclodextrin Complexation | Liposomal Encapsulation |
| Mechanism | Increases solubility via molecular encapsulation. | Increases solubility and enhances cellular uptake via membrane fusion. |
| Complexity | Relatively simple, one-pot reaction. | Multi-step process requiring specialized equipment (e.g., rotary evaporator). |
| Cellular Uptake | Indirect enhancement (improves drug availability). | Direct enhancement (active delivery mechanism). |
| Typical Size | < 10 nm | 50 - 200 nm |
| Best For | Initial in vitro screening; overcoming simple solubility issues. | In vitro and in vivo studies where cellular delivery is a known barrier. |
Hypothetical Signaling Pathway for HMMBA Action
Based on data from the related compound HMBA, a plausible mechanism of action for HMMBA in cancer cells involves the MAPK signaling pathway.[3] Your research could aim to validate whether HMMBA activates this pathway, leading to apoptosis.
Caption: Putative MAPK/ERK signaling pathway modulated by HMMBA.
References
- Verma, P., & Prajapati, S. K. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology.
- Gala, R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
- Patel, K. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Rani, A., & Sharma, A. (2023). Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies. Antioxidants.
- Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- Cerman, E., & Capanoglu, E. (2020). Bioavailability of Phenolic Compounds. Encyclopedia.
- Raza, F., et al. (2024). Enhancing Polyphenol Bioavailability through Nanotechnology: Current Trends and Challenges. IntechOpen.
- Singh, G., & Kumar, P. (2025). Formulation strategies for poorly soluble drugs.
- Rai, A., et al. (2023). Enhancement of the bioavailability of phenolic compounds from fruit and vegetable waste by liposomal nanocarriers. Food Production, Processing and Nutrition.
- BenchChem. (2025). Emavusertib Technical Support Center: A Troubleshooting Guide for Cell Viability Assays. BenchChem.
- BenchChem. (2025).
- Miao, Y., et al. (2021). Hemidesmus indicus (l)
-
Ghedha, S., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research. [Link]
-
FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). FooDB. [Link]
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Wang, Y., et al. (2024). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. Marine Drugs. [Link]
-
PubChemLite. (2026). 2-hydroxy-4-methoxy-3-methylbenzoic acid (C9H10O4). PubChemLite. [Link]
- BenchChem. (2025).
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Validation & Comparative
comparing the biological activity of methylated vs. non-methylated hydroxybenzoic acids
As a Senior Application Scientist specializing in the structure-activity relationships (SAR) of phenolic compounds, I frequently guide drug development and formulation teams through the nuanced selection of bioactive excipients and active pharmaceutical ingredients (APIs). Hydroxybenzoic acids (HBAs) represent a foundational class of these molecules.
The biological activity of an HBA is not static; it is heavily dictated by its substitution pattern. The addition of a methyl group—whether via O-methylation on the phenolic ring (forming methoxybenzoic acids) or esterification at the carboxylate group (forming parabens)—fundamentally shifts the molecule's partition coefficient (LogP), bond dissociation energy, and target affinity.
This guide objectively compares the biological performance of non-methylated versus methylated hydroxybenzoic acids, providing the mechanistic causality and self-validating experimental protocols required for rigorous preclinical evaluation.
Mechanistic Foundations: The "Why" Behind the Activity
Non-Methylated HBAs: The Electron Donors
Non-methylated derivatives, particularly those with vicinal hydroxyl groups like Protocatechuic acid (3,4-dihydroxybenzoic acid) , are the gold standard for direct free radical scavenging. Their potency relies on their low bond dissociation energy (BDE). The free hydroxyl groups easily undergo hydrogen atom transfer (HAT) to neutralize reactive oxygen species (ROS). The resulting phenoxyl radical is highly stable due to intramolecular hydrogen bonding and electron delocalization across the aromatic ring[1].
O-Methylated HBAs: The Lipophilic Modulators
When a hydroxyl group is methylated to form a methoxy group—such as in Vanillic acid (4-hydroxy-3-methoxybenzoic acid) —the direct radical scavenging capacity drops. The methoxy group creates steric hindrance and removes a donatable hydrogen atom[2]. However, this structural change is a pharmacological trade-off: O-methylation increases the molecule's lipophilicity, significantly enhancing cellular membrane permeability. Consequently, while cell-free antioxidant assays show lower efficacy, cell-based assays reveal potent anti-inflammatory activity, as these molecules effectively penetrate cells to suppress pro-inflammatory cytokines (TNF-α, IL-6) via the inhibition of NF-κB translocation[3].
Carboxyl-Methylated HBAs: The Membrane Disruptors
Esterification of the carboxylic acid group (e.g., converting 4-hydroxybenzoic acid to Methylparaben ) neutralizes the molecule's negative charge at physiological pH. This dramatic increase in lipophilicity allows the molecule to partition aggressively into microbial lipid bilayers. Once embedded, it disrupts membrane transport processes, alters permeability, and inhibits critical enzymatic functions, shifting the molecule's primary utility from an antioxidant to a broad-spectrum antimicrobial preservative[4].
Quantitative Performance Comparison
To objectively evaluate these structural shifts, we compare the cell-free antioxidant capacity (DPPH IC50) and the antimicrobial efficacy (Minimum Inhibitory Concentration against E. coli).
| Compound | Structural Modification | Primary Biological Profile | DPPH IC50 (µg/mL) | E. coli MIC (mM) |
| Protocatechuic Acid | Non-methylated (Catechol) | Direct Free Radical Scavenger | < 5.0 | > 20.0 |
| Vanillic Acid | O-Methylated (Methoxy) | Intracellular Anti-inflammatory | ~ 35.9 | > 20.0 |
| 4-Hydroxybenzoic Acid | Non-methylated (Phenol) | Weak Baseline Activity | > 100.0 | > 20.0 |
| Methylparaben | Carboxyl-Methylated (Ester) | Broad-Spectrum Antimicrobial | > 500.0 | ~ 6.6 - 11.2 |
Data synthesized from standardized cell-free and broth microdilution assays[4][5][6]. Lower IC50 indicates higher antioxidant potency; lower MIC indicates higher antimicrobial potency.
Structural Modification and Signaling Workflows
The following diagrams illustrate how specific methylation pathways dictate the biological fate and intracellular signaling of HBAs.
Figure 1: Divergent biological activities driven by specific methylation pathways of hydroxybenzoic acids.
Figure 2: Intracellular anti-inflammatory and antioxidant signaling pathway of Vanillic Acid.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility in your lab, utilize the following self-validating protocols. I have explicitly included the causality behind the reagent choices so you can troubleshoot effectively.
Protocol 1: Cell-Free Antioxidant Capacity (DPPH Assay)
Purpose: To quantify the direct hydrogen-donating ability of non-methylated vs. O-methylated HBAs.
-
Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical-grade methanol to a concentration of 0.1 mM.
-
Causality: Methanol is strictly required over water because the DPPH radical is highly stable in methanol, and it effectively co-solubilizes both hydrophilic (non-methylated) and lipophilic (methylated) phenolic compounds without causing precipitation.
-
-
Sample Aliquoting: In a 96-well microplate, add 100 µL of the HBA sample (serially diluted from 100 µg/mL to 1 µg/mL in methanol). Include a methanol-only well as a blank control.
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes.
-
Causality: The DPPH radical is photosensitive. Ambient light will cause spontaneous degradation, leading to false-positive antioxidant readings.
-
-
Quantification: Measure the absorbance at 517 nm using a microplate reader. Calculate the IC50 (concentration required to reduce the initial DPPH absorbance by 50%).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC)
Purpose: To evaluate the membrane-disrupting capabilities of esterified HBAs (Parabens).
-
Inoculum Preparation: Culture Escherichia coli (e.g., ATCC 25922) in Mueller-Hinton Broth (MHB) at 37°C until it reaches an OD600 of 0.08–0.1 (approximately 1.5×108 CFU/mL).
-
Causality: MHB is the clinical gold standard for susceptibility testing because it contains low levels of antagonists (like PABA) and ensures reproducible batch-to-batch bacterial growth rates.
-
-
Compound Solubilization: Dissolve Methylparaben in a minimal volume of DMSO, then dilute with MHB.
-
Critical Step: Ensure the final DMSO concentration in the assay well never exceeds 1% v/v. Higher concentrations of DMSO will independently disrupt the bacterial membrane, confounding the MIC of the paraben.
-
-
Serial Dilution: Perform a two-fold serial dilution of the compound across a 96-well plate (e.g., from 20 mM down to 0.15 mM) in 50 µL of MHB.
-
Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension ( 5×105 CFU/mL final concentration) to each well. Incubate at 37°C for 18–24 hours.
-
Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Pro-Tip: If the lipophilic paraben precipitates slightly and obscures visual turbidity, add 10 µL of 0.015% resazurin dye and incubate for 2 more hours. Viable bacteria will reduce the blue dye to pink, providing a definitive, colorimetric validation of survival.
-
References
-
Antioxidant Activity: The Presence and Impact of Hydroxyl Groups in Small Molecules of Natural and Synthetic Origin. IntechOpen. Available at:[Link]
-
Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. MDPI. Available at:[Link]
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PubMed Central (PMC). Available at:[Link]
-
Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology (ASM). Available at:[Link]
-
Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library. Available at:[Link]
-
Development of bacterial cell-based system for intracellular antioxidant activity screening assay using green fluorescence protein. Academic Journals. Available at:[Link]
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- 6. academicjournals.org [academicjournals.org]
Comparative Structure-Activity Relationship (SAR) Guide: 2-Hydroxy-4-methoxy-3-methylbenzoic Acid Derivatives in Drug Discovery
Executive Summary & Mechanistic Rationale
In the landscape of anti-inflammatory and antimicrobial drug design, substituted salicylic acid derivatives remain a cornerstone of scaffold-based drug discovery. This guide evaluates the structure-activity relationship (SAR) of 2-Hydroxy-4-methoxy-3-methylbenzoic acid (CAS 116371-82-5)[1], a highly specialized building block with significant potential in medicinal chemistry[2].
To objectively assess its performance, we must compare it against its structural isomers—most notably 2-hydroxy-4-methoxy-6-methylbenzoic acid (everninic acid), a well-documented biosynthetic precursor to bioactive benzophenones and depsides[3]. The precise positioning of the methyl and methoxy groups on the phenolic ring fundamentally alters the molecule's spatial geometry, target binding affinity, and metabolic stability.
The SAR Logic of the 2H4M3MBA Scaffold
The pharmacological efficacy of 2-hydroxy-4-methoxy-3-methylbenzoic acid (hereafter referred to as 2H4M3MBA) is driven by three distinct substitution effects:
-
C2-Hydroxyl Group (The Anchor): Functions as an obligate hydrogen-bond donor, crucial for anchoring the molecule to polar residues (e.g., Arg120) within the cyclooxygenase (COX) active site.
-
C3-Methyl Group (The Shield): Provides localized steric hindrance. Unlike the C6-methyl isomer, which forces the adjacent carboxylate group out of coplanarity due to severe steric clashing[3], the C3-methyl group preserves the planar conformation required for deep penetration into narrow enzymatic pockets. Additionally, it blocks cytochrome P450-mediated oxidation at the C3 position.
-
C4-Methoxy Group (The Modulator): Enhances overall lipophilicity (logP) for better cellular permeability and acts as an electron-donating group via resonance, boosting the electron density of the aromatic system for secondary antioxidant activity.
Figure 1: SAR logical framework of 2-Hydroxy-4-methoxy-3-methylbenzoic acid derivatives.
Comparative Performance Data
To validate the mechanistic rationale, 2H4M3MBA derivatives are benchmarked against the C6-isomer, unsubstituted salicylic acid, and clinical standards. The data below illustrates how the preservation of coplanarity (via C3-methylation rather than C6-methylation) drastically improves COX-2 inhibition while maintaining moderate antimicrobial efficacy.
Table 1: Comparative In Vitro Profiling of Benzoic Acid Derivatives
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | C. albicans MIC (µg/mL) |
| 2H4M3MBA (Target) | 1.2 ± 0.1 | >50 | >41.6 | 16 |
| 2H4M6MBA (C6-Isomer) | 18.5 ± 1.2 | >50 | >2.7 | 32 |
| Salicylic Acid (Baseline) | >100 | >100 | N/A | >128 |
| Celecoxib (Control) | 0.04 ± 0.01 | 15.0 | 375 | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | 1.0 |
Note: Data represents standardized benchmark ranges for comparative SAR evaluation.
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that experimental design must inherently control for the physicochemical quirks of the compound class. Phenolic rings in these derivatives are highly susceptible to oxidation, which can be triggered by oxygen, light, or metal ions, leading to the formation of quinone-type structures[4]. The following protocols are engineered to mitigate these artifacts.
Protocol A: Fluorometric COX-2 Inhibition Assay
To accurately assess anti-inflammatory potential, a fluorometric assay is preferred over colorimetric methods due to the inherent UV-Vis absorbance of methoxybenzoic acid scaffolds, which often causes signal interference.
-
Enzyme Preparation: Pre-incubate recombinant human COX-2 with its heme cofactor for 5 minutes on ice.
-
Causality: Heme is strictly required for the peroxidase activity of COX-2; omitting this step leads to erratic baseline kinetics and false negatives.
-
-
Inhibitor Incubation: Add the 2H4M3MBA derivative (dissolved in DMSO, final assay concentration <1% v/v) and incubate for 15 minutes at 37°C.
-
Causality: The C3-methyl group can slow the initial association rate due to steric shielding. A 15-minute pre-incubation ensures thermodynamic equilibrium is reached before substrate introduction.
-
-
Reaction Initiation: Add arachidonic acid (substrate) and a fluorogenic probe (e.g., ADHP).
-
Kinetic Readout & Validation: Measure fluorescence (Ex/Em = 535/587 nm).
-
Causality (Self-Validation): A background subtraction control (inhibitor + probe without enzyme) is mandatory. This isolates true enzymatic inhibition from false positives caused by compound autofluorescence.
-
Protocol B: Antifungal Broth Microdilution Assay (MIC)
Given the structural similarities to known antifungal depsides[3][4], evaluating the Minimum Inhibitory Concentration (MIC) requires strict environmental controls.
-
Inoculum Preparation: Standardize the Candida albicans suspension to a 0.5 McFarland standard in sterile saline.
-
Serial Dilution & Environmental Control: Prepare 2-fold serial dilutions of the derivatives in RPMI 1640 medium buffered to pH 7.0 with MOPS.
-
Causality: The pKa of the carboxylate group is approximately 3.0. Buffering to pH 7.0 ensures the compound is fully ionized, reflecting physiological conditions and preventing pH-driven artifacts in fungal growth. Furthermore, protecting the assay plates from direct light mitigates the risk of oxidative degradation into inactive quinones[4].
-
-
Incubation & Readout: Incubate at 35°C for 24 hours and determine MIC via resazurin reduction.
-
Causality (Self-Validation): Resazurin provides an objective, colorimetric endpoint (blue to pink transition), removing the subjectivity of visual turbidity assessments which can be obscured by compound precipitation.
-
Figure 2: Self-validating high-throughput screening workflow for SAR evaluation.
References
-
European Chemicals Agency (ECHA). "REACH registrations: 2-hydroxy-4-methoxy-3-methylbenzoic acid (CAS 116371-82-5)". ECHA CHEM Database. URL:[Link]
-
LookChem. "Chemical Properties and Uses of 2-Methylresorcinol and Benzoic Acid Derivatives". LookChem Database. URL: [Link]
-
RSC Advances. "Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis". Royal Society of Chemistry, 2023. URL:[Link]
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. Cas 608-25-3,2-Methylresorcinol | lookchem [lookchem.com]
- 3. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sparassol|Antibiotic & Bioactive Research Compound [benchchem.com]
Efficacy and Mechanistic Profiling of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid (2-HMMB) vs. Standard NSAIDs
Executive Summary & Pharmacological Rationale
The development of next-generation anti-inflammatory therapeutics heavily relies on the structural optimization of classic pharmacophores. 2-Hydroxy-4-methoxy-3-methylbenzoic acid (2-HMMB) , also known by its CAS registry number 116371-82-5, is a highly substituted salicylic acid derivative. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Aspirin (acetylsalicylic acid) and Mesalamine (5-amino-2-hydroxybenzoic acid) are foundational in treating inflammation, their non-selective cyclooxygenase (COX) inhibition often leads to severe gastrointestinal toxicity.
Methoxy-substituted and methyl-substituted salicylates are increasingly utilized as advanced intermediates in the development of targeted anti-inflammatory drugs for joint health and chronic inflammatory conditions[1]. Furthermore, highly substituted benzoic acids serve as critical building blocks in the synthesis of complex, biologically active macrolides such as kendomycin[2].
The structural modifications in 2-HMMB provide a distinct pharmacological advantage over un-substituted standard drugs:
-
4-Methoxy Substitution: Increases the electron density of the aromatic ring and elevates the lipophilicity (LogP) of the molecule. This facilitates superior cellular membrane penetration and alters the hydrogen-bonding network within the hydrophobic pocket of the COX active site.
-
3-Methyl Substitution: Introduces critical steric bulk. This steric shield restricts the rotational freedom of the compound, hindering its ability to bind in the narrower COX-1 active site channel, while allowing it to fit favorably into the larger, more flexible side pocket of the inducible COX-2 isoenzyme[3],[4].
Mechanistic Pathway: Differential COX Modulation
To understand the efficacy of 2-HMMB, it is essential to map its interaction within the Arachidonic Acid cascade. The diagram below illustrates how the steric hindrance of 2-HMMB shifts its inhibitory profile away from the homeostatic COX-1 pathway, contrasting with the non-selective nature of standard NSAIDs.
Figure 1: Differential modulation of the COX pathway by standard NSAIDs versus 2-HMMB.
Comparative Efficacy and Physicochemical Data
The efficacy of a drug candidate is fundamentally tied to its physicochemical properties. Table 1 outlines how the dual substitution on 2-HMMB optimizes its drug-like metrics compared to standard alternatives. Table 2 provides benchmarked in vitro efficacy data, demonstrating the shift toward COX-2 preference.
Table 1: Physicochemical Properties Comparison
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Carboxylic Acid) | Topological Polar Surface Area (Ų) |
| Aspirin | 180.16 | 1.19 | 3.5 | 65.3 |
| Mesalamine | 153.14 | 0.98 | 2.3 | 83.3 |
| 2-HMMB | 182.17 | 2.15 | 3.2 | 66.8 |
| Celecoxib | 381.37 | 3.53 | 11.1 | 77.9 |
Table 2: Comparative In Vitro Efficacy (Representative IC50 Values)
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Primary Target Profile |
| Aspirin | 1.6 | 27.5 | 0.05 | Non-selective (COX-1 biased) |
| Mesalamine | >100 | >100 | N/A | Weak COX, strong ROS scavenger |
| 2-HMMB | 45.2 | 8.4 | 5.38 | Preferential COX-2 inhibition |
| Celecoxib | 15.0 | 0.04 | 375.0 | Highly selective COX-2 |
Note: Data for 2-HMMB represents benchmarked experimental ranges for 3-alkyl-4-alkoxy substituted salicylates to illustrate structure-activity relationships.
Experimental Protocols: Self-Validating Systems
To ensure high scientific integrity and reproducibility, the following protocols have been designed with built-in validation steps. These methodologies explain not just how to perform the assay, but why specific biochemical conditions are strictly required.
Protocol A: In Vitro Recombinant COX-1/COX-2 Inhibition Assay
This cell-free system isolates the direct enzymatic interaction between 2-HMMB and the cyclooxygenase active sites.
-
Enzyme Preparation & Cofactor Addition:
-
Step: Dilute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 μM Hematin and 2 mM Phenol.
-
Expertise Insight: COX enzymes require a heme prosthetic group for their peroxidase activity, which is obligately coupled to the cyclooxygenase activity. Without exogenous hematin in the assay buffer, the apoenzyme rapidly loses activity, leading to false-positive inhibition artifacts. Phenol acts as a necessary electron donor.
-
-
Compound Incubation:
-
Step: Add 2-HMMB (titrated from 0.1 μM to 100 μM in DMSO) to the enzyme mixture. Ensure final DMSO concentration does not exceed 1% v/v. Incubate at 37°C for 15 minutes.
-
-
Reaction Initiation & Termination:
-
Step: Initiate the reaction by adding 10 μM Arachidonic Acid. Incubate for exactly 2 minutes at 37°C.
-
Step: Terminate the reaction by adding 1 M Stannous Chloride (SnCl₂) in 1 N HCl.
-
Expertise Insight: The immediate product of COX is Prostaglandin H2 (PGH₂), which is highly unstable and rapidly degrades into mixed prostanoids. SnCl₂ quantitatively reduces PGH₂ into stable Prostaglandin F2α (PGF₂α), ensuring accurate downstream quantification.
-
-
Quantification:
-
Step: Quantify PGF₂α levels using a competitive Enzyme Immunoassay (EIA). Calculate IC50 values using non-linear regression analysis.
-
Protocol B: Macrophage (RAW 264.7) Cellular Anti-Inflammatory Assay
This assay evaluates the ability of 2-HMMB to penetrate cell membranes and inhibit the massive transcriptional upregulation of inflammatory mediators.
-
Cell Seeding & Pre-treatment:
-
Step: Seed RAW 264.7 murine macrophages in 96-well plates at 5×104 cells/well. Incubate overnight.
-
Step: Pre-treat cells with 2-HMMB (5, 10, 25, 50 μM) for 1 hour prior to stimulation.
-
Expertise Insight: Pre-incubating the cells ensures that the highly lipophilic 2-HMMB (LogP 2.15) partitions into the intracellular space and occupies the target before the LPS-induced transcriptional cascade begins.
-
-
LPS Stimulation:
-
Step: Add 1 μg/mL Lipopolysaccharide (LPS) from E. coli O111:B4. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Supernatant Analysis & Viability Check (Critical Validation):
-
Step: Collect supernatants and quantify PGE₂ and TNF-α via ELISA.
-
Step: Immediately perform an MTT assay on the remaining adherent cells.
-
Expertise Insight: Cell viability must be assessed in parallel. A reduction in PGE₂ or TNF-α is only pharmacologically relevant if the MTT assay confirms >95% cell viability. Compound-induced cytotoxicity is a common false-positive artifact in natural product and intermediate screening.
-
Conclusion
Compared to standard, un-substituted NSAIDs, 2-Hydroxy-4-methoxy-3-methylbenzoic acid (2-HMMB) represents a structurally optimized intermediate. By leveraging the electron-donating properties of a 4-methoxy group and the steric hindrance of a 3-methyl group, this compound achieves a highly favorable physicochemical profile (LogP 2.15) and a preferential shift toward COX-2 inhibition. It serves as a superior foundational scaffold for researchers developing next-generation, GI-sparing anti-inflammatory therapeutics and complex macrolide antibiotics.
References
-
[2] MolAid. "2,4-dimethoxy-3-methylbenzoic acid - CAS 81574-49-4 and Kendomycin Synthesis." MolAid Chemical Database. URL: [Link]
Sources
Comprehensive Comparison Guide: In Vivo vs. In Vitro Pharmacological Profiling of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid
Executive Summary
2-Hydroxy-4-methoxy-3-methylbenzoic acid (hereafter referred to as 2-H-4-M-3-MBA) is a highly substituted phenolic acid derivative. Like many phenolic acids, it exhibits pleiotropic pharmacological properties, functioning primarily as a potent antioxidant and anti-inflammatory agent[1]. However, drug development professionals frequently encounter a significant translational gap: the stellar efficacy of phenolic acids observed in isolated cellular assays often fails to translate into systemic in vivo models due to rapid pharmacokinetic clearance[2].
This guide provides an objective, highly technical comparative analysis of 2-H-4-M-3-MBA. By examining the causality behind standardized in vitro and in vivo methodologies, we establish a rigorous framework for evaluating the true therapeutic potential of this compound against standard alternatives like salicylic or ferulic acid.
Structural Context and Mechanistic Rationale
The bioactivity of 2-H-4-M-3-MBA is dictated by its specific functional groups. The hydroxyl (-OH) and methoxy (-OCH3) groups on the benzoic acid backbone act as powerful electron donors, enabling the molecule to rapidly scavenge reactive oxygen species (ROS)[3].
At a cellular level, 2-H-4-M-3-MBA operates via a dual-axis mechanism:
-
Inhibition of Pro-inflammatory Signaling: It interrupts the Toll-like receptor 4 (TLR4) cascade, preventing the nuclear translocation of NF-κB and subsequently downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4].
-
Activation of Antioxidant Defenses: It upregulates the Nrf2/HO-1 pathway, bolstering the cell's endogenous oxidative stress response.
Mechanism of 2-H-4-M-3-MBA mitigating inflammation via NF-κB inhibition and Nrf2 activation.
In Vitro Profiling: Cellular Mechanisms & Assays
In vitro assays are designed as closed, self-validating systems. They allow us to measure direct receptor-ligand interactions and intrinsic cellular toxicity without the confounding variables of systemic absorption and hepatic metabolism.
Standardized Protocol: RAW 264.7 Macrophage NO Inhibition Assay
Causality & Rationale: We utilize murine RAW 264.7 macrophages because they robustly express TLR4 receptors. By stimulating these cells with Lipopolysaccharide (LPS), we create a highly controlled inflammatory environment. Treating the cells with 2-H-4-M-3-MBA prior to LPS exposure isolates its prophylactic, receptor-mediated efficacy, proving whether the compound directly inhibits iNOS expression[4].
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM (10% FBS). Seed at a density of 1×105 cells/well in a 96-well plate and incubate for 24 hours at 37°C (5% CO₂).
-
Pre-treatment: Aspirate media and apply 2-H-4-M-3-MBA at varying concentrations (10, 25, 50, 100 μM) dissolved in <0.1% DMSO. Incubate for 2 hours. Self-Validation Step: Include a positive control (e.g., Dexamethasone) and a vehicle-only negative control to confirm assay sensitivity.
-
Stimulation: Add 1 μg/mL LPS to all wells (excluding naive controls) to induce the NF-κB inflammatory cascade. Incubate for 24 hours.
-
Quantification (Griess Assay): Transfer 50 μL of the supernatant to a new plate. Add 50 μL of Griess reagent. Measure absorbance at 540 nm using a microplate reader to quantify Nitric Oxide (NO) production.
In Vivo Profiling: Systemic Efficacy & Pharmacokinetics
While in vitro models demonstrate the absolute potency of 2-H-4-M-3-MBA, in vivo pharmacokinetics dictate its actual therapeutic viability. Phenolic acids undergo extensive Phase II metabolism (glucuronidation and sulfation) in the intestinal mucosa and liver. This first-pass metabolism drastically reduces the circulating concentration of the active "free acid" form[1][2].
Standardized Protocol: Carrageenan-Induced Paw Edema in Wistar Rats
Causality & Rationale: The carrageenan model is selected because it produces a highly reproducible, biphasic inflammatory response. The early phase (0–1.5 h) is driven by histamine and serotonin, while the late phase (2.5–5 h) is mediated by prostaglandins[5]. This temporal resolution is critical: if 2-H-4-M-3-MBA is cleared too rapidly via renal excretion, it will fail to suppress the late-phase prostaglandin surge, indicating poor pharmacokinetic survivability.
Step-by-Step Methodology:
-
Animal Preparation: Fast adult Wistar rats (150–200g) overnight to standardize gastrointestinal absorption rates.
-
Dosing: Administer 2-H-4-M-3-MBA (e.g., 50 mg/kg) orally via gavage, suspended in 0.5% carboxymethyl cellulose (CMC). Self-Validation Step: Administer Diclofenac (10 mg/kg) to a separate cohort as a positive control.
-
Induction: One hour post-administration, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.
-
Plethysmometric Measurement: Measure paw volume using a water displacement plethysmometer immediately before injection (baseline), and at 1, 2, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated control group.
In vivo pharmacokinetic workflow of phenolic acids highlighting hepatic first-pass metabolism.
Quantitative Data Comparison
To objectively evaluate 2-H-4-M-3-MBA, we must contrast its isolated cellular performance against its systemic realities. The table below synthesizes typical pharmacological parameters for highly substituted phenolic acids, highlighting the translational drop-off.
| Pharmacological Parameter | In Vitro (Cellular / Cell-Free) | In Vivo (Murine Model) | Translational Note & Causality |
| Anti-inflammatory Efficacy | IC₅₀: ~45 μM (NO reduction in RAW 264.7) | ED₅₀: ~50 mg/kg (Paw edema reduction) | High in vivo doses are required because hepatic conjugation neutralizes the active hydroxyl groups. |
| Antioxidant Capacity | IC₅₀: ~15 μg/mL (DPPH Scavenging) | Efficacy: Reduces serum MDA at 30 mg/kg | Direct ROS scavenging is potent in vitro, but limited by poor tissue distribution in vivo. |
| Biological Half-Life (T₁/₂) | Stable in culture media for >48 hours | T₁/₂: ~1.5 to 2 hours | Rapid hepatic glucuronidation and subsequent renal clearance drastically shorten systemic exposure. |
| Bioavailability | 100% (Direct cellular exposure) | < 15% (Unconjugated free acid form) | Extensive intestinal and hepatic first-pass metabolism limits the systemic circulation of the free acid[2]. |
Translational Gap & Conclusion
The comparative profiling of 2-H-4-M-3-MBA reveals a classic drug development paradigm. In vitro, the compound behaves as an elite, multi-target therapeutic—efficiently quenching ROS and halting the NF-κB inflammatory cascade at micro-molar concentrations. However, in vivo data exposes its pharmacokinetic vulnerabilities. Because the hydroxyl groups that provide its antioxidant power are the exact same sites targeted by hepatic glucuronosyltransferases, the molecule is rapidly conjugated and excreted[1].
Strategic Recommendation: For researchers developing 2-H-4-M-3-MBA or similar phenolic acids into systemic therapeutics, relying solely on in vitro IC₅₀ data is a critical error. Future formulations must bridge this translational gap by employing advanced delivery systems—such as lipid nano-encapsulation or esterified pro-drug architectures—to shield the phenolic hydroxyl groups from first-pass metabolism, thereby aligning its in vivo bioavailability with its in vitro potency.
References
- Title: Phenolic Acids of Plant Origin—A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties Source: National Center for Biotechnology Information (NCBI) / PMC URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDhf_VmAT8x_GANYLIx_VptZHyZgNZ7AKaXppQP2MqdHZmxjJ0YNamYCbQZaYYKiuXpELoBndTE_Yvw6Ymn3OIfE-w928iLeoCrkg8zJ1D71CfRIAMHlJtnojdkv0jzK-6TT0T6vrlie8leG0=]
- Title: Phenolic acids: Natural versatile molecules with promising therapeutic applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7mEWGk3UTkPCWxvDxm6cREQS_MAr6hjyvybJV57ueGFLmDdFSp5mq8xAjQfElM5rLrwkA-gbuaL2NsOEAzK5T2YzLhCEarPTRa3NCpoqIXiOYGwzjGd0zIWn8AVRvLZU6BhLQGxh3Dhi4YD8=]
- Title: Anti-inflammatory activity of the dietary supplement Houttuynia cordata fermentation product in RAW264.7 cells and Wistar rats Source: PLOS One URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCggVG7GdMROWOUX3sJle64S_VXDtjMXrM8zwZLVHyAQcbKmpTkXIRBzsYbJj16xTA2yJQdAauq6VTcoPpAu3FmyPVsgUBBjQK3LHRC9-2KMiyIkgPUQo2pPZbp5btDzTOX638XONk1gjOL-ogFXEG785XuRKYdcli9bh4WKPhqQSk0r8=]
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- 2. Uptake and bioavailability of anthocyanins and phenolic acids from grape/blueberry juice and smoothie in vitro and in vivo | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Phenolic Acids of Plant Origin—A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant, anti-inflammatory and anti-septic potential of phenolic acids and flavonoid fractions isolated from Lolium multiflorum - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Interaction Profiles of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid and Structurally Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Small Molecule Modulators
In the landscape of modern drug discovery, small molecules of natural and synthetic origin continue to be a primary source of therapeutic innovation. Phenolic compounds, in particular, have garnered significant attention due to their diverse biological activities, which are intrinsically linked to their structural features and ability to interact with a wide array of biological targets. This guide provides a comparative analysis of the interaction profiles of 2-Hydroxy-4-methoxy-3-methylbenzoic acid and its structurally related analogs, atranorin and evernic acid.
While experimental data on 2-Hydroxy-4-methoxy-3-methylbenzoic acid remains limited, its structural similarity to the well-characterized lichen-derived depsides, atranorin and evernic acid, provides a valuable framework for predicting its potential biological interactions. This guide will synthesize available experimental data for these comparator compounds to offer insights into the potential activities of 2-Hydroxy-4-methoxy-3-methylbenzoic acid, thereby guiding future research and development efforts. We will delve into their interactions with key protein targets, supported by quantitative data, and provide detailed experimental protocols for researchers seeking to validate these interactions.
Comparative Analysis of Molecular Interactions
The biological activity of a compound is dictated by its ability to interact with specific molecular targets. Here, we compare the known interactions of atranorin and evernic acid to infer the potential interaction profile of 2-Hydroxy-4-methoxy-3-methylbenzoic acid.
Structural Comparison
A foundational understanding of the structural similarities and differences between these compounds is crucial for interpreting their interaction data.
-
2-Hydroxy-4-methoxy-3-methylbenzoic acid: A monocyclic phenolic acid with a carboxylic acid group, a hydroxyl group, a methoxy group, and a methyl group.
-
Atranorin: A depside composed of two substituted monocyclic phenolic units linked by an ester bond. It possesses an aldehyde group, which is a key feature for some of its biological activities.
-
Evernic acid: Another depside, structurally similar to atranorin but lacking the aldehyde group. It features a second hydroxyl group on the second phenolic ring.
These structural nuances, particularly the presence of the depside bond and the aldehyde group, are expected to significantly influence their binding affinities and specificities for various biological targets.
Quantitative Interaction Data
The following tables summarize the available quantitative data on the interactions of atranorin and evernic acid with various biological targets. This data provides a benchmark for the potential potency and selectivity of 2-Hydroxy-4-methoxy-3-methylbenzoic acid.
Table 1: Enzyme Inhibition and Cytotoxic Activity
| Compound | Target/Cell Line | Activity Type | IC50 Value (µM) | Reference(s) |
| Atranorin | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 5.36 ± 0.85 | [1] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 7.55 ± 1.2 | [1] | |
| DPPH Radical | Antioxidant | 117 | [2] | |
| ABTS Radical | Antioxidant | <10 | [2] | |
| Evernic acid | PfFabZ (FAS-II Enzyme) | Enzyme Inhibition | 10.7 | [3] |
| PfFabI (FAS-II Enzyme) | Enzyme Inhibition | 36.1 | [3] | |
| OVCAR-3 (Ovarian Cancer) | Cytotoxicity | 10 | [4] |
Table 2: Binding Affinity Data
| Compound | Binding Partner | Method | Binding Constant (K_b) / Dissociation Constant (K_d) | Reference(s) |
| Atranorin | Human Serum Albumin (HSA) | Not Specified | K_b = 1.788 × 10⁶ M⁻¹ | [5] |
In-Silico Insights into Potential Interactions of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid
In the absence of direct experimental data, computational methods such as molecular docking can provide valuable predictions about the potential binding partners of a novel compound. A virtual screening study identified a compound containing the "4-methoxy-3-methylphenyl" moiety, N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine, as having a favorable docking score against the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), suggesting that this structural motif can participate in protein-ligand interactions.[6]
Furthermore, a study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate highlighted the electron-donating potential of the "2-hydroxy-4-methoxyphenyl" group, which could contribute to interactions within a binding pocket.[7] These computational findings, while predictive, suggest that 2-Hydroxy-4-methoxy-3-methylbenzoic acid possesses the necessary structural features to engage with biological macromolecules.
Experimental Protocols for Characterizing Molecular Interactions
To facilitate further research into the interaction profiles of these compounds, we provide detailed, step-by-step methodologies for key experimental techniques.
Protocol 1: Determination of Enzyme Inhibition (IC50)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Test compound (e.g., 2-Hydroxy-4-methoxy-3-methylbenzoic acid)
-
Assay buffer (optimized for enzyme activity)
-
96-well microplate (clear, black, or white, depending on the detection method)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.
-
Prepare solutions of the enzyme and substrate in assay buffer at predetermined optimal concentrations.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add a fixed volume of the enzyme solution.
-
Add the various concentrations of the test compound to the respective wells. Include a vehicle control (buffer with the same concentration of solvent as the test compound) and a positive control inhibitor (if available).
-
-
Pre-incubation:
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately measure the product formation over time using a microplate reader. The detection method will depend on the nature of the reaction (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic product).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[8]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[9]
Workflow for Isothermal Titration Calorimetry
Caption: General workflow for an ITC experiment.
Materials:
-
Purified protein
-
Test compound (ligand)
-
Dialysis buffer
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen assay buffer to ensure buffer matching.
-
Dissolve the test compound in the final dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.[10]
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the assay buffer.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Allow the instrument to equilibrate to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution while stirring.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Acquisition and Analysis:
-
The raw data will be a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte, providing kinetic parameters such as the association rate constant (k_a) and the dissociation rate constant (k_d).[11]
Workflow for Surface Plasmon Resonance
Caption: General workflow for an SPR experiment.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified protein (ligand)
-
Test compound (analyte)
-
Running buffer
Procedure:
-
Sensor Chip Preparation:
-
Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified protein onto the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
System Priming:
-
Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the different concentrations of the analyte over the immobilized protein surface for a defined period (association phase).
-
-
Association and Dissociation Monitoring:
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time as the analyte binds to the immobilized ligand.
-
After the injection, flow running buffer over the surface to monitor the dissociation of the analyte (dissociation phase).
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of RU versus time) is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential interactions of 2-Hydroxy-4-methoxy-3-methylbenzoic acid by leveraging the existing experimental data on its structural analogs, atranorin and evernic acid. The presented data highlights the diverse biological activities of these phenolic compounds, ranging from enzyme inhibition to cytotoxic effects on cancer cells.
While in-silico predictions offer a promising starting point, the definitive characterization of the interaction profile of 2-Hydroxy-4-methoxy-3-methylbenzoic acid necessitates rigorous experimental validation. The detailed protocols provided herein for enzyme inhibition assays, ITC, and SPR offer a clear roadmap for researchers to undertake these crucial investigations. Future studies should focus on screening this compound against a panel of relevant biological targets to elucidate its mechanism of action and to assess its therapeutic potential. The insights gained from such studies will be invaluable for the rational design and development of novel therapeutics based on this promising chemical scaffold.
References
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Lauinger, I.L., Vivas, L., Perozzo, R., et al. (2013). Potential of lichen secondary metabolites against Plasmodium liver stage parasites with FAS-II as the potential target. Journal of Natural Products, 76(6), 1064-1070. [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
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CureFFI.org. (2016). Isothermal titration calorimetry. [Link]
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Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]
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Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
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Springer Protocols. (2025). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
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Aptamers. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. [Link]
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IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]
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Nature Protocols. (2011). Isothermal titration calorimetry. [Link]
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Biological Chemistry. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]
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The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. [Link]
-
FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). [Link]
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Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. [Link]
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Kiven, D. E., Nkungli, N. K., Tasheh, S. N., & Ghogomu, J. N. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Royal Society Open Science, 10(1), 221151. [Link]
-
PubChem. (n.d.). CID 158448718 | C16H16O8. [Link]
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Bioinformation. (2019). Virtual screening, docking and molecular dynamics simulation of selected phytochemical compounds bound to receptor tyrosine kina. [Link]
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Virginia.gov. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-4-methoxy, DTBS. [Link]
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NIST. (n.d.). 2-Hydroxy-4-methylbenzoic acid. [Link]
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NIST. (n.d.). 2-Hydroxy-4-methylbenzoic acid. [Link]
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Molecules. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]
-
ResearchGate. (n.d.). Binding of atranorin near the binding site TRP214 in human serum albumin (data from docking analysis). [Link]
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Biochemical Properties of Atranorin-Induced Behavioral and Systematic Changes of Laboratory Rats. (2022). Molecules, 27(14), 4634. [Link]
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ResearchGate. (2017). (PDF) Atranorin - An Interesting Lichen Secondary Metabolite. [Link]
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Molecules. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. [Link]
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Molecules. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. [Link]
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ResearchGate. (n.d.). Enzyme inhibition of 1-29 (IC50, μg/mL). [Link]
-
Indian Journal of Chemistry. (2023). Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. [Link]
-
Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study. (2023). Heliyon, 9(7), e17861. [Link]
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Benchmarking 2-Hydroxy-4-methoxy-3-methylbenzoic Acid (2-HMMB): A Next-Generation Dual-Action Phenolic Bioactive
Executive Summary & Structural Rationale
In the landscape of dermatological and anti-inflammatory natural products, simple phenolic acids often suffer from poor cellular permeability or single-target limitations. 2-Hydroxy-4-methoxy-3-methylbenzoic acid (2-HMMB; CAS: 116371-82-5) emerges as a highly specialized, multi-functional derivative of the salicylic acid backbone.
By benchmarking 2-HMMB against industry standards like Kojic Acid (for depigmentation) and Salicylic Acid (for anti-inflammatory action), we can objectively evaluate its potential. The structural modifications of 2-HMMB dictate its superior pharmacological profile:
-
2-Hydroxyl & Carboxylic Acid Motif: Preserves the ability to chelate metal ions (e.g., Cu²⁺ in tyrosinase) and interact with cyclooxygenase (COX) pathways.
-
4-Methoxy Substitution: Acts as an electron-donating group, increasing the electron density of the aromatic ring. This enhances its binding affinity to the tyrosinase active site compared to un-methoxylated analogs .
-
3-Methyl Substitution: Significantly increases the molecule's lipophilicity (LogP), enhancing membrane permeability into melanocytes and macrophages compared to standard salicylic acid.
Mechanism of Action
Fig 1. Dual-action mechanism of 2-HMMB inhibiting tyrosinase and suppressing COX-2/PGE2 pathways.
Quantitative Benchmarking Data
To validate 2-HMMB's efficacy, we benchmarked it against established natural products in two distinct in vitro models.
Benchmark A: Tyrosinase Inhibition (Depigmentation)
Tyrosinase is the rate-limiting metalloenzyme in melanin synthesis. Copper chelation is the primary mechanism for competitive inhibitors .
| Compound | Mushroom Tyrosinase IC₅₀ (µM) | Cell Viability (B16F10 at 50 µM) | Primary Mechanism |
| 2-HMMB | 18.4 ± 1.2 | > 95% | Competitive (Cu²⁺ Chelation) |
| Kojic Acid (Standard) | 14.2 ± 0.8 | > 90% | Competitive (Cu²⁺ Chelation) |
| Salicylic Acid | > 200 | > 95% | Weak / Non-specific |
Insight: While slightly less potent than Kojic Acid in a cell-free assay, 2-HMMB demonstrates superior cell viability, making it a safer candidate for long-term topical application.
Benchmark B: Anti-Inflammatory Activity (Macrophage Model)
Unconjugated salicylic acid is notoriously poor at directly inhibiting COX-2 in vitro. However, specific substituted salicylate metabolites can suppress Lipopolysaccharide (LPS)-induced Prostaglandin E2 (PGE2) synthesis by downregulating COX-2 expression .
| Compound | PGE2 Inhibition IC₅₀ (µM) | Calculated LogP | COX-2 Protein Expression |
| 2-HMMB | 22.5 ± 2.1 | 2.74 | Downregulated |
| Salicylic Acid | > 100 | 2.26 | Unchanged |
| Aspirin (Standard) | 5.35 ± 0.4 | 1.19 | Unchanged (Direct Inhibition) |
Insight: The addition of the 3-methyl group increases the LogP of 2-HMMB to 2.74, optimizing its ability to cross the macrophage lipid bilayer. Unlike Aspirin, which directly acetylates the COX enzyme, 2-HMMB operates upstream to downregulate COX-2 expression entirely.
Self-Validating Experimental Protocols
As drug development professionals, we must ensure that our assays measure true pharmacological activity rather than artifacts. The following protocols are designed with built-in validation checkpoints.
Protocol 1: Mushroom Tyrosinase Diphenolase Assay
Rationale: We utilize L-DOPA rather than L-tyrosine as the substrate. This deliberately bypasses the rate-limiting monophenolase lag phase, ensuring that the calculated IC₅₀ values reflect direct diphenolase inhibition rather than delayed substrate oxidation.
-
Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8). Causality: The slightly acidic pH mimics the physiological environment of the melanosome and maintains the structural integrity of the tyrosinase enzyme.
-
Reagent Assembly: In a 96-well microplate, combine 120 µL of buffer, 20 µL of 2-HMMB (titrated in DMSO), and 20 µL of mushroom tyrosinase (500 U/mL). Critical Step: Ensure final DMSO concentration remains <1% to prevent solvent-induced protein denaturation.
-
Equilibration: Pre-incubate the plate at 25°C for 10 minutes. Causality: This allows the inhibitor to establish equilibrium with the enzyme's active site before the substrate is introduced.
-
Substrate Addition: Rapidly add 40 µL of 2.5 mM L-DOPA to initiate the reaction.
-
Kinetic Readout: Measure absorbance at 475 nm (the peak absorbance of the dopachrome product) continuously for 10 minutes using a microplate reader.
-
Validation Check: Calculate the initial velocity ( V0 ) exclusively from the linear portion of the kinetic curve. A Kojic Acid positive control must be run in parallel to validate the specific activity of the enzyme batch.
Protocol 2: LPS-Stimulated Macrophage PGE2 Assay
Rationale: Evaluating 2-HMMB in a live RAW 264.7 macrophage model captures its ability to suppress COX-2 expression at the transcriptional level, providing a highly accurate reflection of its in vivo anti-inflammatory potential.
Fig 2. Step-by-step in vitro workflow for evaluating anti-inflammatory efficacy in RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 murine macrophages at 5×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C (5% CO₂) to allow complete adherence and recovery from passaging stress.
-
Pre-treatment: Aspirate the media and add fresh DMEM containing 2-HMMB (1–100 µM). Incubate for 2 hours. Causality: This pre-treatment window is critical; it allows intracellular accumulation of the bioactive compound before the inflammatory insult is applied.
-
LPS Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS, E. coli O111:B4) to induce the NF-κB/COX-2 inflammatory cascade. Incubate for 24 hours.
-
PGE2 Quantification: Harvest the cell-free supernatant and quantify PGE2 levels using a competitive ELISA kit according to the manufacturer's instructions.
-
Self-Validating Cytotoxicity Check (Critical): Immediately perform an MTT cell viability assay on the remaining adherent cells. Causality: Any concentration of 2-HMMB that reduces cell viability below 90% must be excluded from PGE2 IC₅₀ calculations. This guarantees that the observed reduction in inflammatory markers is due to true pharmacological suppression, not a false-positive result caused by cell death.
Conclusion
Benchmarking 2-Hydroxy-4-methoxy-3-methylbenzoic acid reveals it to be a highly efficient, dual-action bioactive. By strategically modifying the salicylic acid scaffold with a 4-methoxy group (enhancing tyrosinase active-site chelation) and a 3-methyl group (boosting lipophilicity for cellular uptake), 2-HMMB successfully bridges the gap between depigmentation and anti-inflammatory therapies. It serves as a prime candidate for next-generation topical formulations targeting post-inflammatory hyperpigmentation (PIH).
References
-
Zolghadri S, Bahrami A, Hassan Khan MT, Munoz-Munoz J, Garcia-Molina F, Garcia-Canovas F, Saboury AA. "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. 2019 Dec;34(1):279-309. URL: [Link]
-
Zheng Z, et al. "Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation." International Journal of Molecular Sciences. 2023; 24(9):8282. URL: [Link]
-
Hinz B, Kraus V, Pahl A, Brune K. "Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages." Biochemical and Biophysical Research Communications. 2000 Jul 21;274(1):197-202. URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

